4-Bromo-2-Chloro-5-Fluoropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTWQQQUONAULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654561 | |
| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-10-7 | |
| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-5-fluoropyridine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-Chloro-5-Fluoropyridine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-Chloro-5-Fluoropyridine
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogens on the pyridine core, offers multiple, orthogonal reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of a proposed, scientifically robust synthetic pathway to this valuable intermediate. The narrative emphasizes the chemical principles guiding the synthetic strategy, detailed experimental protocols derived from analogous, field-proven reactions, and the causality behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this versatile compound.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in pharmacology, appearing in a vast array of approved drugs and clinical candidates. The introduction of multiple, distinct halogen substituents—bromine, chlorine, and fluorine—imparts unique properties to the molecule. Fluorine can enhance metabolic stability and binding affinity, while bromine and chlorine serve as versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The specific arrangement in this compound allows for selective functionalization, making it a highly sought-after intermediate in the synthesis of targeted therapeutics.[1]
This guide proposes a logical and efficient two-step synthesis starting from a commercially available aminofluoropyridine. The strategy hinges on fundamental principles of electrophilic aromatic substitution on the pyridine ring and the conversion of an amino group into a halide via diazonium salt chemistry.[2][3]
Proposed Synthetic Pathway: A Regioselective Approach
The proposed synthesis is a two-step sequence commencing with the regioselective bromination of 2-amino-5-fluoropyridine, followed by a Sandmeyer reaction to replace the amino group with chlorine. This route is designed for efficiency and control over the final substitution pattern.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Regioselective Bromination of 2-Amino-5-fluoropyridine
Mechanistic Rationale and Causality
The key to this synthesis is controlling the regioselectivity of the initial halogenation. The pyridine ring itself is electron-deficient and generally undergoes electrophilic aromatic substitution (EAS) at the C3 position under harsh conditions.[2] However, the presence of substituents dramatically alters this reactivity.
In our starting material, 2-amino-5-fluoropyridine, we have two key directing groups:
-
Amino Group (-NH₂ at C2): This is a powerful electron-donating group (EDG) that strongly activates the pyridine ring towards EAS. It directs incoming electrophiles to the ortho (C3) and para (C6) positions relative to itself.[2]
-
Fluoro Group (-F at C5): Halogens are deactivating groups but are also ortho-, para-directing. The fluorine at C5 will direct incoming electrophiles to the C4 and C6 positions.
The directing effects of these two groups are synergistic. The powerful activating and directing effect of the amino group is dominant. While it directs to C3 and C6, the fluorine atom's directing influence towards C4 and C6 makes the C4 position a highly probable site for substitution, as C6 is sterically hindered by the adjacent nitrogen. Therefore, electrophilic bromination is predicted to occur selectively at the C4 position. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent for activated aromatic systems.[4]
Detailed Experimental Protocol
Reaction: 2-Amino-5-fluoropyridine → 2-Amino-4-bromo-5-fluoropyridine
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Amino-5-fluoropyridine | 10.0 g | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 16.6 g | 1.05 | Brominating Agent |
| Acetonitrile (CH₃CN) | 200 mL | - | Solvent |
| Temperature | 0 °C to Room Temp. | - | Controlled reaction |
| Reaction Time | 4-6 hours | - | Monitor by TLC |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-fluoropyridine (10.0 g).
-
Add acetonitrile (200 mL) and stir until the starting material is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (16.6 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to quench any remaining bromine, followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-4-bromo-5-fluoropyridine as a solid.
Step 2: Diazotization and Sandmeyer Reaction
Mechanistic Rationale and Causality
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[3][5] The transformation proceeds via a two-stage mechanism:
-
Diazotization: The primary amino group of 2-amino-4-bromo-5-fluoropyridine is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] This converts the amino group into a diazonium salt (-N₂⁺), which is an exceptionally good leaving group (dinitrogen gas, N₂).
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) chloride (CuCl). The copper(I) species catalyzes the substitution of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[5]
This reaction is highly effective for installing a chloro or bromo group onto an aromatic ring at a position previously occupied by an amine.[6]
Detailed Experimental Protocol
Reaction: 2-Amino-4-bromo-5-fluoropyridine → this compound
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Amino-4-bromo-5-fluoropyridine | 10.0 g | 1.0 | Intermediate from Step 1 |
| Concentrated HCl | 50 mL | - | Acid and Chloride Source |
| Sodium Nitrite (NaNO₂) | 3.8 g | 1.1 | Diazotizing Agent |
| Copper(I) Chloride (CuCl) | 5.7 g | 1.2 | Catalyst |
| Temperature | -5 °C to 0 °C | - | Critical for diazonium stability |
| Reaction Time | 2-3 hours | - | Monitor for N₂ evolution |
Procedure:
-
In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromo-5-fluoropyridine (10.0 g) in concentrated hydrochloric acid (50 mL).
-
Cool the suspension to -5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.8 g) in water (15 mL). Add this solution dropwise to the cooled suspension over 45 minutes, maintaining the temperature between -5 °C and 0 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete. The formation of the diazonium salt should result in a clear solution.
-
In a separate 500 mL flask, dissolve copper(I) chloride (5.7 g) in concentrated hydrochloric acid (25 mL) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.
Conclusion
The synthesis pathway detailed in this guide offers a logical and robust method for the preparation of this compound. By leveraging the directing effects of the amino group for a regioselective bromination and employing the reliable Sandmeyer reaction for the subsequent chloro-dediazoniation, this approach provides a high degree of control and predictability. The protocols provided are based on well-established chemical transformations and can be adapted for various scales of production. This guide serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.
References
- 1. mountainscholar.org [mountainscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2-Chloro-5-Fluoropyridine chemical properties
An In-Depth Technical Guide to 4-Bromo-2-Chloro-5-Fluoropyridine: Properties, Synthesis, and Reactivity for Advanced Research
This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Given its unique substitution pattern, this molecule serves as a versatile building block for creating complex molecular architectures. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, explores its reactivity, and discusses its potential applications, grounding all information in established chemical principles.
Core Chemical Identity and Physical Properties
This compound is a polysubstituted pyridine ring, a foundational structure in medicinal chemistry. Its identity is unequivocally established by its CAS number and structural formula.
Structural and Molecular Data
The arrangement of electron-withdrawing halogen substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The structure is detailed below.
Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 884495-10-7 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [2] |
| Molecular Weight | 210.43 g/mol | [2][3] |
| InChI Key | ZRTWQQQUONAULI-UHFFFAOYSA-N | |
Physical Properties
While specific, experimentally verified physical properties for this compound are not widely published, data from suppliers and predictions for closely related isomers provide valuable context.
Table 2: Physical and Safety Data
| Property | Value | Notes |
|---|---|---|
| Appearance | Colorless to off-white to pale-yellow liquid, crystal, or semi-solid. | Supplier data. |
| Boiling Point | ~228 °C | Predicted for the isomer 4-Bromo-5-chloro-2-fluoropyridine.[3] |
| Density | ~1.83 g/cm³ | Predicted for the isomer 4-Bromo-5-chloro-2-fluoropyridine.[3] |
| Storage | Store at 2-8°C under an inert atmosphere.[4] | Recommended for stability. |
| Hazard Statements | H302, H315, H319, H332, H335 | Harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation. |
| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing vapors, wear protective equipment, and follow standard first aid for eye contact. |
Spectroscopic Profile (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm).
-
The proton at C3 will appear as a doublet, split by the adjacent fluorine atom at C5 (typically a ³JHF coupling of ~4-8 Hz).
-
The proton at C6 will also appear as a doublet, but with a smaller long-range coupling to the fluorine at C5 (a ⁴JHF coupling of ~1-3 Hz).
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals for the five carbon atoms of the pyridine ring.
-
Each carbon signal will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms.
-
The C5 signal will show the largest coupling (¹JCF, typically >200 Hz).
-
The C4 and C6 signals will exhibit smaller two-bond couplings (²JCF).
-
The C2 and C3 signals will show even smaller three- and four-bond couplings, respectively. This complex splitting pattern is a hallmark of fluorinated aromatic compounds.[5][6]
-
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands corresponding to the following functional groups:
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
C=C and C=N ring stretching: ~1400-1600 cm⁻¹
-
C-F stretch: ~1200-1250 cm⁻¹ (strong)
-
C-Cl stretch: ~700-850 cm⁻¹
-
C-Br stretch: ~500-650 cm⁻¹
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6), which is definitive for a molecule containing one Br and one Cl atom.
Synthesis Pathway: A Representative Protocol
A specific, scalable synthesis for this compound is not detailed in readily available literature. However, a chemically sound and logical pathway can be constructed based on established methodologies for polysubstituted pyridines, such as Sandmeyer and bromination reactions.[7][8]
The proposed pathway begins with a commercially available aminofluoropyridine, proceeds through a bromination step, and concludes with a diazotization-chlorination (Sandmeyer) reaction.
Caption: Plausible synthetic route for this compound.
Experimental Protocol (Representative)
Step 1: Bromination of 2-Amino-5-fluoropyridine
-
Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5°C. The rationale for using NBS is that it is a mild and selective brominating agent for electron-rich aromatic rings.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-bromo-5-fluoropyridine.
Step 2: Sandmeyer Reaction to Introduce Chlorine
-
Suspend the crude 2-amino-4-bromo-5-fluoropyridine (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature strictly between 0 and 5°C to form the diazonium salt. This intermediate is highly reactive and thermally unstable; low temperature is critical to prevent decomposition.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity and Strategic Application
The utility of this compound lies in the differential reactivity of its three halogen substituents, enabling selective and sequential functionalization.
Caption: Reactivity map showing pathways for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the C4 position is the most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[9] This is due to the general reactivity trend of aryl halides in oxidative addition to Pd(0), which is I > Br >> Cl.
-
Causality: By carefully selecting a catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos) and using milder reaction temperatures (e.g., 80-100°C), one can selectively couple at the C-Br position while leaving the more robust C-Cl bond intact for subsequent transformations.[10][11] This chemoselectivity is the cornerstone of its utility as a building block.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack. While the C4 position is occupied by a good leaving group (Br⁻), the C2 position is also highly activated and bears a chlorine atom.
-
Causality: The C2 position is generally the most electron-deficient site in pyridines, making it highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[12][13] The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. While the C-F bond is very strong, the fluoride ion is an excellent leaving group in SNAr reactions once the C-F bond is broken. However, the C-Cl at the activated C2 position is typically more labile than the C-F at the less activated C5 position. Therefore, harsh conditions (high temperatures, strong nucleophiles) would likely lead to substitution at the C2 position.
This competition between Pd-coupling at C4 and SNAr at C2 allows for orthogonal synthetic strategies, where one position can be modified while preserving the other for a later step.
Conclusion
This compound is a high-value synthetic intermediate whose potential is derived from the electronically distinct nature of its halogen substituents. While detailed experimental data in the public domain is sparse, a clear picture of its properties and reactivity can be constructed from fundamental chemical principles and comparison with related structures. This guide provides the foundational knowledge for researchers to strategically incorporate this versatile building block into synthetic programs targeting novel pharmaceuticals and advanced materials.
References
- 1. This compound | 884495-10-7 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Page loading... [guidechem.com]
- 8. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Characteristics of 4-Bromo-2-Chloro-5-Fluoropyridine
Introduction: The Structural Significance of a Polysubstituted Pyridine
4-Bromo-2-chloro-5-fluoropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms, offers a versatile scaffold for the synthesis of novel chemical entities. The precise arrangement of bromo, chloro, and fluoro substituents on the pyridine ring creates a unique electronic and steric environment, making it a valuable building block for generating diverse molecular architectures with potential applications in drug discovery and the development of advanced materials.
A thorough understanding of the spectral characteristics of this compound is paramount for its effective utilization. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. While experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. Furthermore, detailed protocols for the experimental acquisition of this data are provided to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Isotopic Considerations
The structure of this compound, with the IUPAC numbering convention, is presented below. A key feature influencing its mass spectrum is the presence of bromine and chlorine, both of which have multiple abundant isotopes. Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine has a characteristic ~3:1 ratio of ³⁵Cl to ³⁷Cl. This isotopic distribution will result in a distinctive pattern in the mass spectrum, serving as a crucial diagnostic tool for confirming the presence of these halogens.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons.
-
H-3: This proton is expected to appear as a doublet. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine atom at C-2 and the bromine atom at C-4.
-
H-6: This proton will also likely appear as a doublet. Its chemical environment is shaped by the adjacent nitrogen atom and the fluorine atom at C-5. The coupling between H-6 and the fluorine at C-5 will result in a characteristic splitting pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| H-3 | 7.5 - 7.8 | d | ~2-3 (⁴JHH) |
| H-6 | 8.2 - 8.5 | d | ~2-3 (³JHF) |
Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring. The electron-withdrawing nature of the halogens and the nitrogen atom deshields the protons, shifting their resonances downfield. The multiplicity is determined by the through-bond coupling to neighboring protons and fluorine.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals, one for each carbon atom in the pyridine ring. The chemical shifts and multiplicities (due to C-F coupling) are key to assigning each carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) Hz |
| C-2 | 150 - 155 | d | ~10-20 (²JCF) |
| C-3 | 125 - 130 | d | ~4-8 (³JCF) |
| C-4 | 115 - 120 | d | ~30-40 (²JCF) |
| C-5 | 155 - 160 | d | ~240-260 (¹JCF) |
| C-6 | 140 - 145 | d | ~15-25 (²JCF) |
Causality Behind Predictions: The carbon directly attached to the highly electronegative fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other carbons will show smaller, long-range couplings to fluorine. The chemical shifts are influenced by the electronegativity and position of the halogen substituents.
Mass Spectrometry (MS): Deciphering the Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak cluster. The characteristic isotopic patterns of bromine and chlorine will be a definitive feature of the spectrum.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (relative to ¹⁹F, ³⁵Cl, ⁷⁹Br) | Ion | Comments |
| 211/213/215 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern of one bromine and one chlorine atom. |
| 176/178 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 132/134 | [M - Br]⁺ | Loss of a bromine radical. |
| 104 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |
Fragmentation Pathway:
4-Bromo-2-Chloro-5-Fluoropyridine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2-Chloro-5-Fluoropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the compound that govern its solubility, outlines a detailed protocol for experimental solubility determination, and discusses the influence of solvent choice and temperature. This document is intended to be a practical resource for scientists to make informed decisions regarding solvent selection and to establish robust and reproducible experimental workflows.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It is a thermodynamic equilibrium that defines the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature and pressure.[2] For a compound like this compound, understanding its solubility is paramount for:
-
Synthetic Chemistry: Ensuring efficient dissolution in reaction media is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences in various solvents are exploited during crystallization and chromatographic purification processes.
-
Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of delivery vehicle.[3][4]
-
Analytical Chemistry: Preparing solutions of known concentrations is fundamental for analytical techniques such as HPLC, GC, and NMR.
This guide will provide a deep dive into the solubility characteristics of this compound, offering both theoretical insights and practical methodologies.
Physicochemical Properties of this compound
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₅H₂BrClFN | - |
| Molecular Weight | 209.43 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Structure | Pyridine ring with bromo, chloro, and fluoro substituents. | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The halogen atoms contribute to the molecule's polarity and can participate in halogen bonding. |
| Polarity | Expected to be a polar molecule due to the presence of electronegative halogen atoms and the nitrogen atom in the aromatic ring. | Likely to be more soluble in polar organic solvents. Its solubility in nonpolar solvents is expected to be limited. |
| Melting Point | Data not consistently available; related compounds have melting points in the range of 30-130 °C.[5][6] | A higher melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This often correlates with lower solubility. |
Based on these properties, this compound is anticipated to exhibit favorable solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents such as hexanes and toluene is expected to be low.
Theoretical Framework: Factors Governing Solubility
The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a useful, albeit simplified, starting point. A more rigorous understanding involves considering the thermodynamics of the process.
Figure 1: Key intermolecular interactions governing the solubility of a solid compound.
For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions (to create a cavity for the solute).
Temperature's Influence: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that an increase in temperature will lead to an increase in solubility.[2][7] This is because the additional thermal energy helps to overcome the crystal lattice energy.[7] However, there are exceptions, and the temperature dependence of solubility should always be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., DMSO, DMF, THF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene, Hexanes)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 2: Experimental workflow for the determination of equilibrium solubility.
Detailed Procedure
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to construct a calibration curve.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each test solvent.
-
Addition of Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium has been reached.
-
Phase Separation: After equilibration, carefully remove the vials. Allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[4]
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC. The concentration of this compound in the saturated solution can then be determined from the calibration curve.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Trustworthiness and Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid, confirming equilibrium through time-point sampling (optional), and using a validated analytical method for quantification.
Anticipated Solubility Profile and Solvent Selection
While experimental data is the gold standard, a qualitative prediction of solubility can guide initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | These solvents can engage in dipole-dipole interactions with the polar C-Halogen and C-N bonds of the solute. The pyridine nitrogen can act as a hydrogen bond acceptor. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen can accept a hydrogen bond, the overall molecule lacks a hydrogen bond donor. Solubility in water is expected to be very low. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Low | The significant polarity of this compound makes it unlikely to have strong favorable interactions with nonpolar solvents. |
Safety and Handling
This compound is a chemical that should be handled with care. Always consult the latest Safety Data Sheet (SDS) before use.[9] General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.[5][6][10]
-
Store in a tightly closed container in a cool, dry place.[5][6][10]
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its application in research and development. This guide has provided a comprehensive framework for understanding and determining its solubility. By combining an understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently select appropriate solvents, optimize reaction and purification conditions, and accelerate the drug development process. The methodologies outlined herein are designed to be broadly applicable and to ensure the generation of high-quality, reliable solubility data.
References
- 1. This compound [myskinrecipes.com]
- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4-Bromo-2-Chloro-5-Fluoropyridine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutics. Their unique electronic properties, metabolic stability, and ability to form specific, high-affinity interactions with biological targets make them indispensable building blocks. Among these, 4-Bromo-2-Chloro-5-Fluoropyridine (CAS No. 884495-10-7) has emerged as a particularly valuable intermediate. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial availability, synthesis, and, most importantly, its strategic application in the synthesis of cutting-edge therapeutic agents, particularly kinase inhibitors. The strategic placement of three distinct halogen atoms on the pyridine ring offers a versatile platform for sequential and regioselective chemical modifications, a feature highly sought after in the iterative process of drug design and optimization.
Physicochemical Properties and Commercial Availability
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 884495-10-7 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [1] |
| Molecular Weight | 210.43 g/mol | [3] |
| Appearance | Colorless to off-white or pale-yellow solid or semi-solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Commercial Suppliers
This compound is available from a range of commercial suppliers, catering to both research and bulk quantity needs. When sourcing this material, it is crucial to consider purity, availability, and the supplier's quality control measures. The table below lists some of the key suppliers.
| Supplier | Purity | Availability |
| Sigma-Aldrich | ≥97% | In Stock |
| Ambeed, Inc. | 97% | In Stock |
| American Elements | Research and Bulk Quantities | In Stock |
| Capot Chemical | Custom Synthesis Available | Inquire |
| Hangzhou Yuhao Chemical Technology Co., Ltd. | Inquire | Inquire |
It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Synthesis of this compound
While specific, detailed, and peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, its synthesis can be inferred from established methods for preparing polysubstituted pyridines. A plausible synthetic route, based on common organic chemistry transformations, is outlined below. This proposed pathway is designed to be a self-validating system, with each step being a well-established and reliable reaction.
Proposed Synthetic Pathway
References
Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-Chloro-5-Fluoropyridine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this halogenated pyridine intermediate. The causality behind each recommendation is explained to foster a deep understanding of the principles of chemical safety.
This compound is a polysubstituted aromatic heterocycle, valuable as a building block in medicinal chemistry and materials science.[1] Its specific arrangement of halogen atoms offers unique reactivity for further chemical modifications. Understanding its fundamental properties is the first step in a robust safety assessment.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 884495-10-7 | [2][3] |
| Molecular Formula | C₅H₂BrClFN | [2][4] |
| Molecular Weight | 210.43 g/mol | [2][4] |
| Physical State | Solid, Powder/Crystals | |
| Appearance | White to yellow or beige | |
| Melting Point | Data for structurally similar compounds range from 50-69°C | [5] |
| Boiling Point | No data available | [2][5] |
| Solubility | No data available, but likely soluble in common organic solvents. |
Section 2: Hazard Identification and GHS Classification
While some safety data sheets for this compound lack specific GHS classifications, data from structurally analogous compounds (e.g., other bromo-, chloro-, fluoro-substituted pyridines) allow for a presumptive hazard assessment.[6][7] Halogenated pyridines are generally considered irritants and can be harmful if not handled correctly.[8]
The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential toxicity upon ingestion or inhalation.[8][9]
Table 2: Presumptive GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source (based on analogs) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][8] |
Causality: The electrophilic nature of the pyridine ring, enhanced by electron-withdrawing halogen substituents, can lead to reactivity with biological macromolecules, causing irritation. Fine powders of organic compounds are easily aerosolized, posing an inhalation risk that can lead to respiratory tract irritation.[10]
Section 3: Pre-Handling Risk Assessment Workflow
A self-validating safety protocol begins before the compound is even handled. A thorough risk assessment is not merely a checklist but a critical thinking process to anticipate and mitigate potential hazards.
Caption: Workflow for conducting a risk assessment before handling this compound.
Section 4: Exposure Controls and Personal Protection
Mitigating exposure relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). This multi-layered approach is fundamental to laboratory safety.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood.[6] This is the primary engineering control to prevent the inhalation of fine dust particles.[11]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[12][13]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[6][14]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. For halogenated organic solids, the focus is on preventing skin, eye, and respiratory contact.
Table 3: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Rationale | Source |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling halogenated organic compounds. Inspect for perforations before each use. If significant splash potential exists, consider double-gloving. | [6][7] |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles providing a complete seal are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. | [5][6] |
| Body | Chemical-Resistant Lab Coat | A long-sleeved, fully-fastened lab coat protects against incidental skin contact from spills or dust. | [6][7] |
| Respiratory | NIOSH-Approved Respirator (If needed) | A respirator is generally not required if work is conducted within a certified fume hood. However, if dust formation is significant or engineering controls fail, a NIOSH-approved particulate respirator (e.g., N95) should be used. | [10][13] |
Section 5: Standard Operating Procedure for Safe Handling
This protocol provides a self-validating workflow for handling the solid compound.
Step 1: Preparation
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary glassware, reagents, and a designated waste container inside the fume hood.
-
Don all required PPE as specified in Table 3.
Step 2: Aliquoting the Compound
-
Carefully open the container inside the fume hood to avoid generating airborne dust.[10]
-
Use a spatula to weigh and transfer the desired amount of the solid. Avoid pouring the powder directly.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
Step 3: Post-Handling and Cleanup
-
Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and absorbent pads.
-
Place all contaminated disposable materials (e.g., weighing paper, gloves, pads) into the designated, sealed hazardous waste container.[15]
-
Carefully remove PPE, starting with the outer layer of gloves (if double-gloving), followed by the lab coat, face shield, and goggles. Remove the final pair of gloves last.
-
Wash hands thoroughly with soap and water after exiting the work area.[12]
Section 6: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13] Some suppliers recommend refrigeration (2-8°C).[15] The storage area should be locked or otherwise secured.[5][12]
-
Stability: The compound is generally stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] Contact with these materials could lead to vigorous, exothermic reactions.
Section 7: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical advice if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][11]
Accidental Release (Spill) Response
A systematic approach is required to safely manage a chemical spill.
Caption: Logical workflow for responding to a chemical spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11][12] A water spray can be used to cool fire-exposed containers.[13]
-
Specific Hazards: The compound itself is not considered a significant fire risk, but containers may burn.[10] Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[5][13][14]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[11]
Section 8: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[12]
-
Waste should be handled by a licensed professional waste disposal service.[15] One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[15]
-
Do not allow the chemical to enter drains or the environment.[11]
References
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 884495-10-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
The Synthetic Chemist's Compass: A Technical Guide to the Reactivity Profile of 4-Bromo-2-Chloro-5-Fluoropyridine
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, polysubstituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active molecules.[1][2] 4-Bromo-2-Chloro-5-Fluoropyridine has emerged as a key building block, offering a unique combination of halogen substituents that can be selectively addressed to construct complex molecular architectures.[3] This guide provides an in-depth analysis of the reactivity profile of this compound, offering insights into its behavior in common synthetic transformations and providing a predictive framework for its application in drug development.
The strategic placement of three distinct halogens on the pyridine core—bromo, chloro, and fluoro—each with its own characteristic reactivity, makes this molecule a versatile platform for sequential and site-selective modifications. Understanding the interplay of electronic effects and the inherent reactivity of each halogen is crucial for unlocking the full synthetic potential of this valuable intermediate.
Core Reactivity Principles: A Triad of Halogen Functionality
The reactivity of this compound is governed by the electronic nature of the pyridine ring and the distinct properties of the three halogen substituents. The electron-withdrawing nature of the pyridine nitrogen, augmented by the inductive effects of the halogens, renders the ring electron-deficient and susceptible to nucleophilic attack. The relative reactivity of the halogens is highly dependent on the reaction type.
Nucleophilic Aromatic Substitution (SNAr): The Dominance of Fluorine
In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement of a halide from an electron-deficient aromatic ring typically follows the order F > Cl > Br > I.[4] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex.[4]
For this compound, the C4 and C2 positions are activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. However, the C-F bond at the 5-position is not directly activated by the nitrogen in the same way. Therefore, nucleophilic attack is most likely to occur at the C2 or C4 positions. Given the general trend, the C-Cl bond at the C2 position would be more susceptible to displacement by a nucleophile than the C-Br bond at the C4 position, assuming the fluorine at C5 does not sterically hinder the approach to C4. However, in some cases, substitution of a fluoro group can be achieved under SNAr conditions.[5]
Expert Insight: The interplay between electronic activation and leaving group ability is key. While fluorine is the most activating substituent for nucleophilic attack, its position relative to the activating nitrogen atom is critical. In this molecule, the chloro and bromo groups are in the more activated positions (ortho and para to nitrogen). Therefore, a nuanced analysis of the specific nucleophile and reaction conditions is essential to predict the regiochemical outcome.
Palladium-Catalyzed Cross-Coupling Reactions: The Reactivity of Bromine and Chlorine
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally follows the order I > Br > OTf > Cl.[6][7] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.
For this compound, the C-Br bond at the C4 position is significantly more reactive than the C-Cl bond at the C2 position in these transformations. This differential reactivity allows for the selective functionalization of the C4 position, leaving the C2 chloro and C5 fluoro substituents intact for subsequent modifications.
Causality in Experimental Design: This predictable reactivity hierarchy is a powerful tool for synthetic strategy. By choosing the appropriate coupling reaction, one can selectively introduce a substituent at the C4 position. Subsequently, harsher conditions or different catalytic systems can be employed to functionalize the C2 position, demonstrating the orthogonal reactivity of this building block.
Synthetic Transformations and Regioselectivity
The unique substitution pattern of this compound allows for a range of selective transformations.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C4
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[8] Given the higher reactivity of the C-Br bond, this compound is expected to undergo selective coupling at the C4 position with a variety of boronic acids and esters.
Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling at C4
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts | These are common and effective catalysts for Suzuki couplings.[9][10] |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, RuPhos) | Ligands are crucial for catalyst stability and reactivity.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is often optimal.[12] |
| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Regioselective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective amination at the C4 position of this compound. However, under forcing conditions or with specific catalyst systems, subsequent amination at the C2 position may be possible. A study on the related 5-bromo-2-chloro-3-fluoropyridine showed that catalytic amination conditions exclusively led to substitution of the bromide.[5]
Table 2: Predicted Conditions for Selective Buchwald-Hartwig Amination at C4
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors for Buchwald-Hartwig amination.[13] |
| Ligand | Xantphos, BINAP, or other bulky phosphine ligands | The choice of ligand is critical for efficient C-N bond formation.[5][14] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are generally used. |
| Temperature | 80-120 °C | Reaction temperature can influence selectivity and reaction rate. |
Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position
While the C-Br bond is more reactive in cross-coupling, the C-Cl bond at the C2 position is more susceptible to nucleophilic aromatic substitution. This is due to the ortho activation by the pyridine nitrogen. Strong nucleophiles such as alkoxides or amines, particularly under thermal conditions, are expected to displace the chloride at the C2 position. A study on 5-bromo-2-chloro-3-fluoropyridine demonstrated that under neat conditions without a palladium catalyst, substitution at the 2-chloro position was favored.[5]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the synthetic manipulation of this compound. Optimization may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
Objective: To synthesize a 4-aryl-2-chloro-5-fluoropyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v), degassed
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
Objective: To synthesize a 4-amino-2-chloro-5-fluoropyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene, degassed
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add the degassed toluene and stir for 5 minutes.
-
Add this compound, the amine, and NaOt-Bu.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of complex substituted pyridines. Its predictable and orthogonal reactivity allows for the selective functionalization of the C4 and C2 positions through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, respectively. This guide provides a foundational understanding of its reactivity profile, empowering researchers to strategically incorporate this scaffold into their synthetic endeavors. As the demand for novel and diverse molecular entities in drug discovery continues to grow, the importance of such versatile building blocks will undoubtedly increase, paving the way for the development of next-generation therapeutics and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Introduction: Navigating Selectivity in Polyhalogenated Heterocycles
An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 4-Bromo-2-Chloro-5-Fluoropyridine
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3]
However, the application of this powerful tool to polyhalogenated substrates, such as this compound, introduces a critical challenge: regioselectivity. The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring necessitates a carefully designed protocol to ensure the reaction proceeds at the desired position. This guide provides a comprehensive technical overview and a detailed experimental protocol for achieving a selective Suzuki coupling on this compound, focusing on the underlying principles that govern the reaction's outcome. The primary goal is the selective functionalization at the C4 position, leveraging the differential reactivity of the C-Br and C-Cl bonds.
The Mechanistic Heart of the Reaction
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to rationalizing the choice of reagents and conditions for achieving selectivity. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic moiety from the activated organoboron species (R'-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide. The base is crucial in this step, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Achieving Regioselectivity: The C-Br vs. C-Cl Advantage
The key to selectively functionalizing this compound lies in the differing reactivities of the carbon-halogen bonds towards oxidative addition. The bond dissociation energy of a C-X bond is a primary factor controlling the rate of this step, with the general reactivity trend being C–I > C–Br > C–Cl > C–F.[8]
For this compound, the C4-Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C2-Cl bond. Pyridines are electron-deficient heterocycles, which generally activates the halide positions (C2 and C4) towards oxidative addition compared to a simple benzene ring.[9] By carefully controlling the reaction conditions—specifically temperature and reaction time—it is possible to favor the exclusive cleavage of the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. While heteroaryl chlorides can be challenging substrates, modern catalyst systems have made their coupling more routine.[10][11][12]
Optimizing Reaction Parameters: A Scientist's Guide
The success of a selective Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid partner.
Palladium Catalyst and Ligand Selection
While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, challenging substrates often require more sophisticated systems.[13] Modern protocols frequently use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[14]
-
Rationale: For substrates like polyhalogenated pyridines, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior.[12] These ligands promote the formation of a highly active, monoligated Pd(0) species, which accelerates the oxidative addition of even less reactive aryl chlorides.[11] Furthermore, they can stabilize the catalytic intermediates and prevent catalyst deactivation, a common issue with nitrogen-containing heterocycles that can coordinate to the palladium center.[15] For selective C-Br coupling, a less forcing catalyst system may be sufficient, but a robust ligand is still recommended to ensure high efficiency.
The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[16][17] There are two proposed pathways for this activation: the "boronate pathway," where the base forms a highly nucleophilic "ate" complex with the boronic acid, and the "hydroxide pathway," where the base first coordinates to the palladium center.[17] The boronate pathway is widely accepted as the primary mechanism.[7]
-
Common Choices & Rationale:
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective base, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective in non-aqueous conditions and with sterically hindered substrates.[12] Its use can often lead to cleaner reactions and higher yields.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for promoting difficult couplings. Its high solubility in organic solvents can be advantageous.[15]
-
For the selective coupling of this compound, K₃PO₄ is an excellent starting point due to its proven efficacy in a wide range of Suzuki couplings, including those involving heteroaryl halides.
Solvent System Selection
The choice of solvent impacts the solubility of reagents, the efficacy of the base, and the overall reaction rate. Aprotic polar solvents are most common.
-
Common Choices & Rationale:
-
1,4-Dioxane / Water: A classic biphasic system that works well with inorganic bases like K₂CO₃. The water helps to dissolve the base and facilitate the formation of the active boronate species.[16]
-
Toluene / Water: Similar to dioxane/water, often used for its higher boiling point.
-
Tetrahydrofuran (THF): A lower-boiling ether that is also a common choice.
-
A mixture of an organic solvent like 1,4-dioxane with water is a robust starting point, providing a good balance of solubility for both the organic substrates and the inorganic base.[13][18]
Detailed Experimental Protocol
This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C4-position.
Reaction Scheme:
(Image of this compound reacting with a generic Ar-B(OH)2 to yield 4-Aryl-2-Chloro-5-Fluoropyridine)
Reagents and Quantities
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Amount (Mass/Volume) |
| This compound | 208.40 | 1.0 | 0.50 | 104.2 mg |
| Arylboronic Acid | - | 1.2 | 0.60 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol% Pd) | 0.005 | 4.6 mg |
| SPhos | 410.53 | 0.08 (8 mol%) | 0.02 | 8.2 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 1.0 | 212.3 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Methodology
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (104.2 mg, 0.50 mmol), the arylboronic acid (0.60 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), SPhos (8.2 mg, 0.02 mmol), and finely ground K₃PO₄ (212.3 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. Maintaining an inert atmosphere is crucial to prevent the homocoupling of the boronic acid and deactivation of the catalyst.[15]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with inert gas for 20-30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction flask.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. The lower temperature is chosen to enhance selectivity for the more reactive C-Br bond.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting pyridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-Aryl-2-Chloro-5-Fluoropyridine product.
Troubleshooting and Potential Side Reactions
-
Low Conversion: If the starting material is not fully consumed, consider increasing the temperature slightly (e.g., to 100 °C) or extending the reaction time. Ensure the K₃PO₄ is finely powdered and the atmosphere is strictly inert.
-
Formation of Diarylated Product: If coupling at the C2-Cl position is observed, the reaction temperature is likely too high or the reaction time too long. Reduce the temperature to favor selectivity.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-rich boronic acids.[18] Using boronic pinacol esters or MIDA boronates can increase stability. Ensure the reaction is not overheated.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself is a sign of oxygen in the system.[15] Ensure all reagents and solvents are thoroughly degassed.
By understanding the mechanistic principles and carefully controlling the reaction parameters, the Suzuki-Miyaura coupling of this compound can be executed with high yield and excellent regioselectivity, providing a powerful method for constructing valuable 4-arylpyridine scaffolds.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 4-Bromo-2-Chloro-5-Fluoropyridine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the regioselective Buchwald-Hartwig amination of 4-Bromo-2-Chloro-5-Fluoropyridine. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of substituted aminopyridines in pharmaceutical agents. By leveraging the inherent differences in reactivity among carbon-halogen bonds, this protocol achieves selective C-N bond formation at the C-4 position, leaving the chloro and fluoro substituents intact for subsequent functionalization. This guide delves into the mechanistic underpinnings of this selectivity, offers a field-proven, step-by-step experimental procedure, and provides insights into troubleshooting and optimization.
Introduction: The Strategic Importance of Aminopyridines
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological pathways. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged scaffolds in drug design. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial motifs, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2]
The substrate, this compound, presents a valuable opportunity for the synthesis of complex, differentially functionalized pyridines. The presence of three distinct halogen atoms allows for a stepwise and regioselective approach to molecular elaboration. This application note focuses on the initial, crucial step: the selective amination at the most reactive site, the C-Br bond.
Mechanism & The Principle of Regioselectivity
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][3]
The regioselectivity observed in the amination of polyhalogenated pyridines is primarily dictated by the relative rates of the initial oxidative addition step. This rate is inversely proportional to the carbon-halogen bond strength. For the substrate , the bond strength order is C-Cl > C-Br.[4] Consequently, the oxidative addition of the C-Br bond to the Pd(0) catalyst is kinetically favored over the C-Cl bond, leading to selective amination at the C-4 position.
The 5-fluoro substituent, being strongly electron-withdrawing, further influences the electronic landscape of the pyridine ring. This deactivates the entire ring towards oxidative addition but is expected to have a more pronounced effect on the adjacent C-4 position, making the C-Br bond even more susceptible to cleavage by the electron-rich Pd(0) catalyst compared to the C-Cl bond at the C-2 position.
The choice of a suitable phosphine ligand is critical for promoting the desired reactivity and selectivity. Bulky, electron-rich ligands, such as Xantphos, are known to be particularly effective in promoting the amination of challenging substrates like polyhalogenated pyridines.[5][6][7] These ligands stabilize the monoligated palladium species, which is believed to be the active catalyst, and accelerate the rates of both oxidative addition and reductive elimination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective mono-amination of this compound at the C-4 position. Optimization may be required for specific amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Amine (e.g., Morpholine) | Anhydrous | Acros Organics |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% | Strem Chemicals |
| Xantphos | >98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich |
| Toluene | Anhydrous, degassed | Acros Organics |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific |
| Brine | Saturated | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium reagents are toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Anhydrous solvents are flammable.
Reaction Setup and Execution
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Subsequently, add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-chloro-5-fluoropyridine derivative.
Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Substrate:Amine Ratio | 1.0 : 1.2 | A slight excess of the amine ensures complete consumption of the limiting aryl halide. |
| Catalyst Loading | 1-3 mol% Pd(OAc)₂ | Lower loadings are desirable for process efficiency, but higher loadings may be needed for less reactive amines. |
| Ligand:Palladium Ratio | 2:1 | For bidentate ligands like Xantphos, a 1:1 to 2:1 ratio is typical to ensure proper coordination and catalyst stability. |
| Base | NaOtBu (1.4-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex.[8] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for the stability of the catalyst and base. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Base is not strong enough | - Use a pre-catalyst or ensure proper in-situ generation.- Use freshly dried solvents and rigorously degas the reaction mixture.- Switch to a stronger base like LiHMDS or K₃PO₄. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition- Presence of water | - Increase ligand to palladium ratio.- Ensure all reagents and solvents are scrupulously dry. |
| Low Regioselectivity (Amination at C-2) | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature to further favor the kinetically preferred C-Br activation.- Screen other bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and highly regioselective route to valuable 4-amino-2-chloro-5-fluoropyridine building blocks. The selectivity is governed by the preferential oxidative addition of the palladium catalyst to the weaker C-Br bond. By employing a well-defined catalyst system, such as Pd(OAc)₂/Xantphos, and carefully controlling the reaction conditions, researchers can achieve high yields of the desired product, paving the way for further diversification and the synthesis of novel compounds for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Sonogashira reaction conditions for 4-Bromo-2-Chloro-5-Fluoropyridine
Application Note & Protocol
Selective Sonogashira Coupling of 4-Bromo-2-Chloro-5-Fluoropyridine: A Guide to Chemoselective C-C Bond Formation
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules, including substituted heterocycles.[1][3] This application note provides a detailed guide for the chemoselective Sonogashira coupling of this compound. We will explore the mechanistic principles governing selectivity, optimized reaction conditions, a detailed experimental protocol, and troubleshooting strategies to facilitate the successful synthesis of 4-alkynyl-2-chloro-5-fluoropyridines, which are valuable intermediates in drug discovery.
The Principle of Chemoselectivity in Polyhalogenated Pyridines
The primary challenge when working with substrates bearing multiple halogen atoms, such as this compound, is achieving selective functionalization at a single desired position. This is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy barrier for this step is directly related to the C-X bond dissociation energy.
The established reactivity order for aryl halides in Sonogashira and other cross-coupling reactions is:
C-I > C-Br > C-Cl > C-F [1]
For this compound, the C-Br bond is substantially more reactive than the C-Cl bond. By carefully controlling the reaction conditions—particularly temperature and catalyst choice—it is possible to selectively cleave the C-Br bond and form the desired product, leaving the C-Cl bond intact for potential subsequent transformations. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom further influences the electronic properties of the ring, making it susceptible to palladium catalysis.[4]
The Catalytic Cycle: A Dual-Metal Mechanism
The Sonogashira reaction classically operates through a synergistic dual catalytic cycle involving both palladium and copper.[5][6] While copper-free variants exist to mitigate side reactions, the co-catalyzed process is highly efficient and widely employed.[7][8]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C-Br bond of the pyridine, forming a Pd(II)-aryl complex. This is generally the rate-determining step.[1]
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper(I) acetylide intermediate.[1][9]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkyne group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]
Caption: Figure 1: The Sonogashira Dual Catalytic Cycle
Optimized Reaction Conditions: A Component-by-Component Analysis
The success of the selective Sonogashira coupling hinges on the careful selection of each reaction component.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Substrate | This compound | The C-Br bond provides the reactive site for selective coupling. |
| Alkyne | Terminal Alkynes (Aryl or Alkyl) | Must possess a terminal C-H bond for deprotonation and reaction. Stoichiometry is typically 1.1-1.5 equivalents. |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available, and reliable catalysts. Pd(0) is the active species, formed in situ from Pd(II) precursors. Loading is typically 1-5 mol%. |
| Ligand | Triphenylphosphine (PPh₃) | Often incorporated in the pre-catalyst. Ligands stabilize the Pd(0) species and modulate its reactivity. Bulky or electron-rich ligands can accelerate the reaction but may require optimization to maintain selectivity.[4][10] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Acts as a co-catalyst to increase the reaction rate, allowing for milder conditions (e.g., room temperature).[1] Loading is typically 0.5-2 mol%. Note: Oxygen can promote unwanted alkyne homocoupling (Glaser coupling); thus, deaerated conditions are crucial. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Serves a dual purpose: neutralizes the HBr byproduct and facilitates the deprotonation of the terminal alkyne to form the copper acetylide.[1] Often used in excess, sometimes as the solvent. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or the amine base itself | The solvent must be anhydrous and should be degassed prior to use to prevent catalyst deactivation and side reactions. THF is a common choice for its ability to dissolve all components.[11] |
| Temperature | Room Temperature to 50°C | The high reactivity of the C-Br bond means harsh conditions are unnecessary. Starting at room temperature is recommended. Gentle heating can be applied if the reaction is sluggish, but excessive heat may compromise selectivity and lead to coupling at the C-Cl position.[1][12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne on a 1.0 mmol scale.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Chloro-5-Fluoropyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a privileged structural motif, integral to numerous FDA-approved pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a cornerstone in drug design.[2] Among the vast array of pyridine-based building blocks, polyhalogenated pyridines such as 4-Bromo-2-Chloro-5-Fluoropyridine offer a powerful platform for creating molecular diversity. However, the presence of multiple halogen atoms presents a significant synthetic challenge: achieving predictable and selective functionalization at a single desired position.[3][4]
This guide provides a detailed technical overview and field-proven protocols for the regioselective palladium-catalyzed cross-coupling of this compound. We will delve into the underlying principles of selectivity and provide step-by-step methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this versatile substrate with confidence.
The Principle of Regioselectivity: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the site of reactivity on a polyhalogenated substrate is not random. It is governed by a well-established hierarchy of factors, primarily the carbon-halogen (C-X) bond dissociation energy and the electronic landscape of the aromatic ring.[3][5]
-
C-X Bond Reactivity: The ease of oxidative addition of the palladium catalyst to the C-X bond follows the general trend: C–I > C–Br > C–Cl > C–F.[6][7] This intrinsic reactivity difference is the primary tool for achieving chemoselectivity.
-
Electronic Effects of the Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring, particularly activating the α- (C2, C6) and γ- (C4) positions towards oxidative addition.[5]
For this compound, these principles converge to strongly favor selective reaction at the C4-Bromo position over the C2-Chloro position under standard catalytic conditions. The C-Br bond is inherently more reactive than the C-Cl bond, and the C4 position is electronically activated. This predictable selectivity allows for the strategic introduction of a diverse range of functionalities at C4, while leaving the C2-chloro and C5-fluoro sites available for subsequent transformations.
Caption: Reactivity hierarchy of substituents.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful C-C and C-heteroatom bond-forming transformations that proceed via a general catalytic cycle.[8][9] Understanding this mechanism is key to troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially C4-Br), forming a Pd(II) intermediate. This is often the rate-limiting step.[10]
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The general catalytic cycle for cross-coupling.
Experimental Protocols: Selective C4-Functionalization
General Considerations: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst activity and reproducibility.[11] Reagent purity is critical; amines, in particular, should be purified if necessary.[11]
Protocol 1: Suzuki-Miyaura Coupling
Principle: Formation of a C-C bond by coupling with an organoboron reagent. This reaction is widely used due to the stability and low toxicity of the boron reagents and its broad functional group tolerance.[12][13]
-
Reactants & Reagents
Reagent Cat. No. (Example) M.W. Amount Equiv. Mol (mmol) This compound BRL2523 209.40 209 mg 1.0 1.0 Phenylboronic Acid BBA0005 121.93 146 mg 1.2 1.2 PdCl₂(dppf)·CH₂Cl₂ PCS0032 816.64 41 mg 0.05 0.05 K₂CO₃ GPR025 138.21 415 mg 3.0 3.0 | 1,4-Dioxane / H₂O (4:1) | --- | --- | 5 mL | --- | --- |
-
Step-by-Step Procedure
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, Phenylboronic Acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.
-
Seal the vial with a septum cap. Evacuate and backfill with nitrogen or argon (repeat this cycle three times).[11]
-
Using a syringe, add the degassed 1,4-Dioxane/H₂O solvent mixture.
-
Place the vial in a preheated oil bath or heating block set to 90 °C.
-
Stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.[14]
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling
Principle: Formation of a C-C bond between the aryl halide and a terminal alkyne, a powerful method for accessing conjugated acetylenes.[12] The classical reaction uses a copper(I) co-catalyst, though copper-free methods exist.[15][16]
-
Reactants & Reagents
Reagent Cat. No. (Example) M.W. Amount Equiv. Mol (mmol) This compound BRL2523 209.40 209 mg 1.0 1.0 Phenylacetylene ALK0034 102.14 123 mg (134 µL) 1.2 1.2 Pd(PPh₃)₂Cl₂ PCS0045 701.90 35 mg 0.05 0.05 Copper(I) Iodide (CuI) GPR035 190.45 10 mg 0.05 0.05 Triethylamine (Et₃N) --- 101.19 280 µL 2.0 2.0 | Tetrahydrofuran (THF), Anhydrous | --- | --- | 5 mL | --- | --- |
-
Step-by-Step Procedure
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with nitrogen (repeat three times).
-
Add anhydrous THF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 16-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
Principle: Formation of a C-N bond, a cornerstone reaction for synthesizing arylamines from aryl halides and primary or secondary amines.[17][18] This reaction typically requires a strong, non-nucleophilic base and specialized phosphine ligands.[19]
-
Reactants & Reagents
Reagent Cat. No. (Example) M.W. Amount Equiv. Mol (mmol) This compound BRL2523 209.40 209 mg 1.0 1.0 Morpholine AMI0012 87.12 105 mg (105 µL) 1.2 1.2 Pd₂(dba)₃ PCS0021 915.72 23 mg 0.025 0.025 XPhos LIG0006 476.62 33 mg 0.07 0.07 Sodium tert-butoxide (NaOtBu) GPR010 96.10 135 mg 1.4 1.4 | Toluene, Anhydrous | --- | --- | 5 mL | --- | --- |
-
Step-by-Step Procedure
-
Important: Perform all additions in a glovebox or using rigorous Schlenk line techniques.
-
To an oven-dried reaction vial, add NaOtBu, XPhos, and Pd₂(dba)₃.
-
In a separate vial, dissolve this compound in anhydrous toluene (3 mL) and add morpholine.
-
Transfer the substrate/amine solution to the vial containing the catalyst, base, and ligand. Rinse with the remaining toluene (2 mL).
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir for 8-16 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding water (5 mL).
-
Dilute with ethyl acetate (20 mL) and filter through Celite®.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
-
Summary of Recommended Conditions
The following table provides a quick-reference guide to the recommended starting conditions for the selective C4-functionalization of this compound. Optimization may be required for specific coupling partners.
| Reaction | Catalyst System | Base | Solvent | Temp. |
| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 °C |
General Experimental Workflow
Caption: A typical experimental workflow.
Troubleshooting
-
No/Low Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous exclusion of air and moisture. Use freshly opened anhydrous solvents. Check the quality of the palladium precursor and ligands.[11] Increase temperature or catalyst loading.
-
-
Dehalogenation (C4-H instead of C4-Coupled Product):
-
Cause: Competing hydrodehalogenation side reaction.
-
Solution: This can be problematic with very active catalysts.[12] Ensure the purity of reagents and solvents to minimize sources of protic impurities.
-
-
Homocoupling of Coupling Partner (e.g., Biaryl from Boronic Acid):
-
Cause: Side reaction promoted by oxygen or high temperatures.
-
Solution: Thoroughly degas all solvents and the reaction mixture. Consider slightly lower reaction temperatures.[12]
-
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 10. nobelprize.org [nobelprize.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jmcct.com [jmcct.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Bromo-2-Chloro-5-Fluoropyridine
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Bromo-2-Chloro-5-Fluoropyridine. This trifunctionalized pyridine scaffold is a highly versatile building block in modern medicinal chemistry, offering multiple, distinct reaction sites for sequential and regioselective functionalization. We will explore its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). This document provides detailed, field-proven protocols, explains the causality behind experimental choices, and presents data in a clear, accessible format to empower the synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the selection of starting materials is a critical decision that dictates the efficiency and novelty of a synthetic route. Heterocyclic compounds are foundational to this process, and among them, this compound has emerged as a crucial intermediate.[1] Its unique arrangement of three different halogen atoms on a pyridine ring provides a powerful tool for chemists.[1] This structure is not a random assortment of functionalities; it is a carefully orchestrated platform for selective chemical transformations.
The pyridine core itself is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The true synthetic power of this reagent, however, lies in the differential reactivity of its substituents:
-
The Bromo Group (C4): The Carbon-Bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[2] This allows for the selective introduction of aryl, heteroaryl, or amino moieties at this position.
-
The Chloro Group (C2): The Carbon-Chlorine bond is less reactive than the C-Br bond in cross-coupling reactions but can be engaged under more forcing conditions or with specialized catalyst systems.[2] This hierarchical reactivity is the cornerstone of sequential functionalization.
-
The Fluoro Group (C5): In Nucleophilic Aromatic Substitution (SNAr) reactions, the Carbon-Fluorine bond is often the most labile due to the high electronegativity of fluorine, which activates the ring for nucleophilic attack.[3]
This inherent reactivity profile allows for a programmed, stepwise approach to building molecular complexity, making it an invaluable precursor for a wide range of therapeutic targets, including inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and Cyclin-dependent kinases (CDKs).[1][4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients (APIs). This compound is an excellent substrate for these transformations due to the predictable reactivity of its C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[5][6] The reaction proceeds via a catalytic cycle involving a palladium(0) complex, with key steps being the oxidative addition of palladium into the C-Br bond, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the product.[5][7]
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, though more advanced catalysts with specialized phosphine ligands can offer higher efficiency.[8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic substrate and the inorganic base.[5]
-
Chemoselectivity: The oxidative addition of palladium to an aryl halide is the rate-determining step, with reactivity following the trend I > Br > Cl > F.[9] This principle ensures that the Suzuki coupling will occur selectively at the C4-Bromo position of our substrate, leaving the C2-Chloro and C5-Fluoro positions untouched for subsequent reactions.[2]
Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C4-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Facilitates C-C bond formation |
| Ligand | Triphenylphosphine (in catalyst) | Stabilizes the Pd center |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Activates the boronic acid |
| Solvent | 1,4-Dioxane/Water (4:1) | Dissolves organic/inorganic reagents |
| Temperature | 80-100 °C | Provides activation energy |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Caption: Table 1. Typical Reaction Conditions for Selective Suzuki Coupling.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11] This reaction allows for the coupling of amines with aryl halides.[10] Similar to the Suzuki coupling, the reaction is highly selective for the C-Br bond over the C-Cl bond, enabling the synthesis of 4-amino-2-chloro-5-fluoropyridine derivatives.[2]
Causality of Experimental Choices:
-
Catalyst System: This reaction often requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, XPhos).[12] These bulky ligands facilitate the reductive elimination step, which is crucial for forming the C-N bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Protocol 2.2: Selective Buchwald-Hartwig Amination at the C4-Position
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add this compound and the anhydrous solvent.
-
Add the amine substrate to the mixture.
-
Seal the flask and heat the reaction to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Purpose |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Catalyst precursor |
| Ligand | RuPhos or XPhos (2-4 mol%) | Facilitates reductive elimination |
| Base | NaOtBu (1.5-2.0 equiv) | Deprotonates the amine |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic reaction medium |
| Temperature | 80-110 °C | Drives the catalytic cycle |
| Atmosphere | Inert (Argon or Nitrogen) | Protects catalyst and base |
Caption: Table 2. Typical Conditions for Buchwald-Hartwig Amination.
Caption: General workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings like pyridines.[3] In contrast to palladium-catalyzed couplings, the reactivity in SNAr is governed by the ability of the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex.[3][13] The rate of displacement generally follows the order F > Cl > Br > I.[3] This provides an orthogonal strategy for functionalizing this compound, where nucleophiles will preferentially attack the C5 position, displacing the fluoride ion.
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be used, including alkoxides, thiolates, and amines. Stronger nucleophiles react more readily.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are ideal as they can solvate the cation of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Heating is often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring to form the Meisenheimer intermediate.[14]
Protocol 3.1: Regioselective SNAr with an Amine Nucleophile
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 - 2.0 equiv)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Reaction vial or round-bottom flask
Procedure:
-
To a reaction vial, add this compound, the amine nucleophile, and the base.
-
Add the polar aprotic solvent (e.g., DMSO).
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Purpose |
| Nucleophile | Amine, Alkoxide, Thiolate | Displaces the leaving group |
| Base | K₂CO₃ or DIPEA (optional for amines) | Acts as a proton scavenger |
| Solvent | DMSO, DMF | Polar aprotic medium |
| Temperature | 80-120 °C | Overcomes activation barrier |
Caption: Table 3. General Conditions for Nucleophilic Aromatic Substitution.
Caption: General workflow for Nucleophilic Aromatic Substitution.
Safety and Handling
This compound and its derivatives are research chemicals and must be handled by technically qualified individuals in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[15][16]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[15][17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][17] Store locked up.
-
First Aid:
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[17]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[15]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][17]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its value lies in the distinct and predictable reactivity of its three halogen substituents. By carefully selecting reaction conditions—palladium catalysis for the C-Br bond or nucleophilic substitution for the C-F bond—chemists can execute a logical and efficient synthetic strategy. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this reagent in the discovery and development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Bromo-2-Chloro-5-Fluoropyridine in Agrochemical Synthesis
Introduction: The Strategic Value of Polysubstituted Pyridines in Agrochemical Design
The pyridine scaffold is a cornerstone in modern agrochemical discovery, offering a versatile platform for the development of potent and selective herbicides, fungicides, and insecticides.[1] The precise arrangement of substituents on the pyridine ring is critical for modulating biological activity, metabolic stability, and environmental profile. 4-Bromo-2-Chloro-5-Fluoropyridine emerges as a highly valuable and strategic building block for agrochemical synthesis due to its distinct and differentially reactive halogen substituents. This trifunctionalized intermediate provides a powerful handle for sequential and regioselective chemical transformations, enabling the efficient construction of complex and novel active ingredients.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utility of this compound. We will explore its chemical reactivity and present detailed, field-proven protocols for its application in the synthesis of a key agrochemical scaffold, exemplified by a proposed synthetic route to an analogue of the auxin herbicide, florpyrauxifen-benzyl.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.
| Property | Value |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 1211580-71-0[2] |
Proposed Synthetic Application: A Pathway to Florpyrauxifen-Type Herbicides
We present a logical and efficient synthetic pathway to a key agrochemical scaffold, 4-amino-3-chloro-5-fluoro-6-aryl-picolinic acid, the core of the herbicide florpyrauxifen.[3][4] This proposed route leverages the differential reactivity of the halogen atoms on the this compound starting material.
References
- 1. 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price & Quality Assurance [pipzine-chem.com]
- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Lithiation of 4-Bromo-2-Chloro-5-Fluoropyridine
Abstract: This document provides a comprehensive technical guide for the regioselective lithiation of 4-Bromo-2-Chloro-5-Fluoropyridine, a versatile building block in medicinal chemistry and materials science. We delve into the critical mechanistic principles governing the reaction's regioselectivity, including the interplay of directing metalating groups and the mitigation of common side reactions like the "halogen dance." A detailed, field-proven experimental protocol is presented, designed for researchers, scientists, and drug development professionals seeking to functionalize this complex heterocyclic scaffold.
Introduction: The Challenge and Opportunity of Polysubstituted Pyridines
Polyfunctionalized pyridine derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals and agrochemicals.[1][2] Their utility stems from the pyridine ring's unique electronic properties and its ability to engage in critical hydrogen bonding and metal coordination interactions.[2][3] However, the synthesis of precisely substituted pyridines, particularly those bearing multiple halogen atoms, presents a significant synthetic challenge.[4] Direct functionalization often suffers from a lack of regioselectivity.
The target substrate, this compound, offers multiple potential sites for reaction. Directed ortho-metalation (DoM) provides a powerful and elegant strategy to achieve site-selective functionalization by deprotonating a specific position adjacent to a directing group.[5][6] This guide will elucidate the principles required to control the lithiation of this substrate and provide a robust protocol for its subsequent reaction with electrophiles.
Mechanistic Rationale: Controlling Regioselectivity
The successful lithiation of a polyhalogenated pyridine is a delicate balance of kinetics, thermodynamics, and reagent choice. Several key factors must be understood to predict and control the reaction outcome.
The Principle of Directed ortho-Metalation (DoM)
DoM involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base.[6][7] The DMG, typically a Lewis basic moiety, coordinates to the lithium base, bringing it into close proximity to the adjacent proton and facilitating its removal.[6] In the case of this compound, the halogen atoms themselves serve as DMGs. Their directing strength generally follows the order of their electronegativity: F > Cl > Br > I .
This principle creates a regiochemical challenge, as illustrated below. The fluorine atom at C-5 strongly directs lithiation to the C-6 position. Concurrently, the chlorine at C-2 and the bromine at C-4 both direct lithiation to the C-3 position.
Caption: Competing directing effects in this compound.
Given the superior directing ability of fluorine, lithiation is kinetically favored at the C-6 position . However, the formation of the C-3 lithiated species cannot be entirely discounted and may occur as a minor product, necessitating careful analysis of the crude reaction mixture.
The Critical Role of the Lithiating Agent
The choice of base is paramount. Pyridine rings are electron-deficient and susceptible to nucleophilic addition by organolithium reagents like n-BuLi or t-BuLi.[6][8] To circumvent this, sterically hindered, non-nucleophilic bases are required.
-
Lithium Diisopropylamide (LDA): This is the most common and effective base for pyridine lithiation.[8][9][10] Its bulkiness prevents addition to the C=N bond, while its high basicity is sufficient to deprotonate the ring.
-
Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): Even more sterically hindered than LDA, LiTMP can be advantageous in cases where LDA might lead to side reactions.[8][11]
Mitigating the "Halogen Dance" Rearrangement
A significant potential side reaction in the lithiation of haloaromatics is the "halogen dance."[12][13] This is a base-catalyzed intramolecular or intermolecular migration of a halogen atom, leading to a mixture of constitutional isomers.[14][15] The reaction is driven by the formation of a more thermodynamically stable organolithium intermediate.[12]
To suppress the halogen dance:
-
Low Temperature: The reaction must be maintained at or below -78 °C.[9][16] This kinetic control regime minimizes the rate of the rearrangement.
-
Rapid Quenching: Once the lithiation is complete, the electrophile should be added promptly to trap the desired organolithium species before it can rearrange.
Caption: Kinetic vs. Thermodynamic pathways in lithiation reactions.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of highly reactive and pyrophoric reagents. It must be performed by trained personnel in a controlled laboratory environment using a proper inert atmosphere technique (Schlenk line or glovebox).
Reagents and Materials
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >97% | Commercial | Store under inert gas. |
| Diisopropylamine | >99.5%, anhydrous | Commercial | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercial | Titrate before use to determine exact molarity. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Pass through an activated alumina column or distill from Na/benzophenone. |
| Electrophile (e.g., DMF, CO₂) | Anhydrous/Reagent Grade | Commercial | Use anhydrous grade where applicable. |
| Saturated aq. NH₄Cl solution | Reagent Grade | - | Used for quenching. |
| Diethyl ether / Ethyl acetate | ACS Grade | - | For extraction. |
| Brine | - | - | Saturated NaCl solution. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | - | For drying organic layers. |
Equipment Setup
-
Three-neck round-bottom flask, oven-dried and cooled under a stream of argon or nitrogen.
-
Magnetic stirrer and stir bar.
-
Low-temperature thermometer.
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
Syringes and needles for reagent transfer.
-
Cooling bath (Dry ice/acetone or cryocooler) capable of maintaining -78 °C.
Step-by-Step Procedure
The following procedure is based on a 5.0 mmol scale.
Part A: Preparation of LDA Solution (In Situ)
-
To an oven-dried three-neck flask equipped with a stir bar, thermometer, and argon inlet, add anhydrous THF (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add freshly distilled diisopropylamine (0.77 mL, 5.5 mmol, 1.1 equiv) via syringe.
-
Slowly add n-BuLi (1.6 M in hexanes, 3.3 mL, 5.25 mmol, 1.05 equiv) dropwise via syringe. A white precipitate may form.
-
Remove the ice bath and allow the solution to stir at room temperature for 30 minutes. The resulting clear to pale yellow solution is approximately 0.25 M LDA.
-
Cool the freshly prepared LDA solution to -78 °C.
Part B: Lithiation and Quenching
-
In a separate oven-dried flask under argon, dissolve this compound (1.04 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (15 mL).
-
Cool this substrate solution to -78 °C.
-
Slowly, over 20-30 minutes, add the cold LDA solution from Part A to the substrate solution via cannula or syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Quenching: Add the chosen electrophile (e.g., for an aldehyde, add anhydrous N,N-Dimethylformamide (DMF), 0.46 mL, 6.0 mmol, 1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
After the addition of the electrophile, stir the reaction at -78 °C for an additional 1-2 hours.
Part C: Work-up and Purification
-
While the reaction is still cold, quench it by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate (30 mL).
-
Separate the layers. Extract the aqueous layer with the chosen organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Caption: Experimental workflow for the lithiation of this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive n-BuLi; Wet solvent/reagents; Insufficient reaction time. | Titrate n-BuLi before use. Ensure all solvents and reagents are rigorously dried. Increase reaction time at -78 °C. |
| Mixture of Regioisomers | Reaction temperature too high; "Halogen dance" occurred. | Ensure the internal temperature is strictly maintained at or below -78 °C. Minimize time between lithiation and quenching. |
| Decomposition (Dark Tar) | Temperature rose too high, leading to pyridyne formation or other side reactions. | Improve cooling efficiency. Add the base very slowly, monitoring the internal temperature carefully. |
| Low Yield after Quench | Poorly reactive electrophile; Reversible addition of the lithiated species. | Use a more reactive electrophile. For challenging electrophiles, consider transmetalation of the aryllithium to a zinc or copper species.[9] |
Safety Considerations
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. Handle only under an inert atmosphere.
-
Corrosive Reagents: Diisopropylamine is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Low Temperatures: Cryogenic baths (-78 °C) can cause severe burns. Wear cryogenic gloves when handling the cooling bath.
-
Exothermic Reactions: The quenching of organolithium reagents is highly exothermic. Perform additions slowly and with adequate cooling.
References
- 1. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 16. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 4-Bromo-2-Chloro-5-Fluoropyridine: A Guide to Regioselective Nucleophilic Aromatic Substitution
An Application Note for Drug Development Professionals
Abstract
Poly-functionalized pyridine scaffolds are cornerstones in modern medicinal chemistry, offering a versatile platform for constructing novel therapeutic agents. The compound 4-Bromo-2-Chloro-5-Fluoropyridine is a particularly valuable building block, featuring three distinct halogen atoms that can be selectively displaced through nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic and regioselective functionalization of this substrate. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for targeting specific positions, and offer a decision-making framework for achieving desired synthetic outcomes.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound basicity and solubility make it a critical component in molecular design. Tri-substituted pyridines like this compound offer three distinct points for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The key to unlocking the potential of this substrate lies in understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The inherent electronic properties of the pyridine ring, combined with the unique characteristics of each halogen substituent, create a nuanced reactivity profile that can be exploited for precise chemical synthesis.
Mechanistic Principles: Unraveling the Regioselectivity
Nucleophilic aromatic substitution on electron-deficient rings like pyridine proceeds via a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity is then restored by the expulsion of a leaving group.
The regiochemical outcome of the reaction on this compound is governed by two primary factors:
-
Ring Activation by the Pyridine Nitrogen: The electron-withdrawing nitrogen atom activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho (C2) and para (C4) to the nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[3][4][5] The meta position (C5) lacks this crucial stabilization pathway and is therefore significantly less reactive.[3]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the C-X bond cleavage.[1] The leaving group's ability to activate the ring through its inductive electron-withdrawing effect is paramount. The established order of reactivity for halogens in SNAr is F > Cl > Br > I .[4][6] The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better stabilizes the developing negative charge in the transition state.[1][7][8]
Analysis of this compound:
-
C2-Chloro: Highly activated (ortho to N). Chlorine is a good SNAr leaving group.
-
C4-Bromo: Highly activated (para to N). Bromine is a competent leaving group, though generally less reactive than chlorine.
-
C5-Fluoro: Poorly activated (meta to N). Although fluorine is the best SNAr leaving group, the lack of electronic stabilization at the meta position makes this site the least reactive under standard SNAr conditions.
Therefore, nucleophilic attack will overwhelmingly favor the C2 and C4 positions. The ultimate selectivity between C2-Cl and C4-Br will depend on a subtle interplay between the leaving group ability and the specific reaction conditions employed. Generally, the C2 position in pyridines is highly susceptible to nucleophilic attack.
Diagram: Meisenheimer Complex Stability
The diagram below illustrates why attack at the C2 and C4 positions is favored over the C5 position. Only for ortho and para attack can the negative charge be delocalized onto the ring nitrogen.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 4-Bromo-2-Chloro-5-Fluoropyridine for Accelerated Drug Discovery Library Synthesis
Introduction: The Strategic Value of the 4-Bromo-2-Chloro-5-Fluoropyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The strategic polysubstitution of this core with halogens at distinct positions creates a versatile platform for the rapid generation of diverse chemical libraries. The incorporation of fluorine, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
Specifically, this compound has emerged as a particularly valuable starting material. The differential reactivity of its three halogen atoms (Br, Cl, F) allows for a highly controlled, sequential, and regioselective introduction of various functionalities. This orthogonal reactivity is the key to its utility in constructing large, diverse, and well-defined compound libraries essential for high-throughput screening and hit-to-lead optimization in drug discovery programs.
This application note provides a detailed guide to the strategic derivatization of this compound, outlining robust protocols for key transformations and explaining the underlying chemical principles that govern their selectivity.
The Principle of Orthogonal Reactivity: A Chemist's Guide to Selectivity
The synthetic power of this compound lies in the distinct reactivity of its halogen substituents, which can be selectively addressed using different reaction conditions.[3] This orthogonality is primarily governed by two factors:
-
Reactivity in Palladium-Catalyzed Cross-Coupling: The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F.[4][5] Consequently, the C-Br bond at the C4 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the C2 position.
-
Positional Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen makes the C2 (ortho) and C4 (para) positions electrophilic and thus susceptible to nucleophilic attack.[6] The presence of a fluorine atom further activates the ring for SNAr. While reactions at 2- or 4-halopyridines are a common method for synthesizing substituted pyridines, the C-F bond is generally the least reactive leaving group in these transformations.[7][8]
This inherent difference in reactivity allows for a predictable and stepwise functionalization, as illustrated in the workflow below.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 4-Bromo-2-Chloro-5-Fluoropyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-bromo-2-chloro-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into common challenges, troubleshooting strategies, and the underlying mechanistic principles to empower you to achieve successful and reproducible outcomes in your laboratory.
Introduction: The Challenge of Selective C-N Coupling on a Polyhalogenated Pyridine
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, its application to polyhalogenated, electron-deficient heterocycles like this compound introduces significant challenges. The presence of multiple potential reaction sites (C-Br and C-Cl) and the electronic nature of the pyridine ring necessitate a nuanced approach to catalyst selection, reaction conditions, and troubleshooting.
This guide will provide a structured approach to identifying and solving common side reactions and selectivity issues encountered during the amination of this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in a Buchwald-Hartwig amination?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3] Therefore, for this compound, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity is the foundation for achieving selective mono-amination at the C-4 position.[4]
Q2: What are the most common side reactions I should expect?
A2: The primary side reactions of concern are:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, where the halogen is replaced by a hydrogen atom.[1][5] This can occur at either the C-Br or C-Cl position.
-
Diamination: Although less common under optimized conditions for mono-amination, the substitution of both the bromo and chloro substituents can occur, especially at higher temperatures or with prolonged reaction times.[6]
-
Homocoupling of the Amine: While less frequent, this can lead to the formation of hydrazine derivatives.
-
Catalyst Decomposition: Electron-deficient pyridines can sometimes coordinate to the palladium center and inhibit catalysis.[7]
Q3: Which catalyst system (palladium precursor and ligand) is a good starting point for this substrate?
A3: For electron-deficient heteroaryl chlorides and bromides, sterically hindered and electron-rich phosphine ligands are generally preferred.[1][7] A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as a Buchwald G3 or G4 precatalyst, paired with a biarylphosphine ligand like XPhos, RuPhos, or BrettPhos.[7][8][9] These ligands are known to promote the crucial reductive elimination step and can suppress side reactions like β-hydride elimination.[10]
Q4: What is the role of the base, and which one should I choose?
A4: The base is critical for deprotonating the amine (or the amine-palladium complex) to form the palladium-amido species, which is necessary for reductive elimination.[11][12] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although they may require higher reaction temperatures.[6][13]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a problem-oriented approach to troubleshooting your Buchwald-Hartwig amination of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Ensure the use of a high-purity palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., G3 or G4 precatalysts).- Rigorously degas all solvents and reagents to remove oxygen, which can deactivate the Pd(0) catalyst. |
| 2. Inappropriate Ligand | - Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[7][8][9] | |
| 3. Insufficiently Strong Base | - If using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger base like NaOtBu or LiHMDS.[3] | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature in 10 °C increments. Typical temperatures range from 80-110 °C.[3] | |
| Significant Hydrodehalogenation | 1. Presence of Water or Protic Impurities | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| 2. Formation of Palladium Hydride Species | - The choice of base and solvent can influence the formation of palladium hydrides.[5] Consider screening different bases.- In some cases, specific ligands can suppress hydrodehalogenation.[14][15] | |
| Formation of Diaminated Product | 1. High Reaction Temperature or Prolonged Reaction Time | - Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| 2. High Catalyst Loading | - Decrease the catalyst loading. Typically, 1-2 mol% is sufficient. | |
| 3. Highly Reactive Amine | - For highly nucleophilic amines, consider using a milder base or lower reaction temperature. | |
| Poor Regioselectivity (Reaction at C-Cl) | 1. High Reaction Temperature | - As mentioned, higher temperatures can overcome the activation barrier for C-Cl insertion. Lowering the temperature will favor reaction at the more reactive C-Br bond. |
| 2. Specific Ligand Effects | - While less common, some ligands might exhibit unusual selectivity. If this is observed, screen other classes of ligands. |
Mechanistic Insights: Understanding the "Why"
A solid understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][3][13]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination and a key side reaction.
Key Steps and Their Relevance to this compound:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond.[16][17] For our substrate, the oxidative addition into the C-Br bond is kinetically favored over the C-Cl bond. This is the selectivity-determining step for mono-amination.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton to form the palladium-amido intermediate.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[1] Bulky, electron-rich ligands accelerate this step, which is crucial for preventing side reactions like β-hydride elimination (if the amine has β-hydrogens) that can lead to hydrodehalogenation.[1][10]
Hydrodehalogenation Pathway: A competing pathway involves the formation of a palladium-hydride species, which can arise from various sources, including trace water or β-hydride elimination from the amine or alkoxide base. This palladium-hydride can then undergo reductive elimination with the halide to produce the hydrodehalogenated byproduct.[1][5]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., tBuXPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., tBuXPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and the base (1.5-2.0 equivalents).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues.
Figure 2: A systematic workflow for troubleshooting the amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-Chloro-5-Fluoropyridine Reaction Products
Welcome to the technical support guide for the purification of 4-Bromo-2-Chloro-5-Fluoropyridine. This molecule is a critical halogen-rich intermediate in medicinal chemistry and drug development, serving as a versatile building block for synthesizing a wide array of active pharmaceutical ingredients (APIs).[1][2][3] The precise arrangement of bromo, chloro, and fluoro substituents on the pyridine ring allows for selective functionalization, making it invaluable for structure-activity relationship (SAR) studies.[4]
Given its role as a foundational precursor, achieving high purity of this compound is not merely a procedural step but a prerequisite for the success of subsequent, often complex, synthetic transformations. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the common challenges encountered during the purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. Common methods, such as the Sandmeyer reaction (diazotization of an aminopyridine precursor followed by substitution), can introduce specific side products.[5][6]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aminopyridine precursors (e.g., 2-Amino-4-chloro-5-fluoropyridine).
-
Isomeric Byproducts: Depending on the directing effects of the substituents, bromination might occur at an alternative position on the pyridine ring, leading to isomeric impurities that can be difficult to separate.
-
Hydrolysis Products (Pyridones): The diazonium salt intermediate is susceptible to hydrolysis, which can form the corresponding pyridone derivative. This impurity is significantly more polar than the desired product.
-
Over-Brominated Species: If the reaction conditions are not carefully controlled, di-brominated pyridines may form.
-
Residual Reagents: Reagents like N-bromosuccinimide (NBS) or its byproduct, succinimide, may persist in the crude product.[6]
Q2: What is the absolute first step before attempting any large-scale purification?
A2: Before committing your entire batch of crude product to a purification workflow, you must perform a thorough analysis using Thin-Layer Chromatography (TLC). TLC is an indispensable diagnostic tool that provides a quick snapshot of your crude mixture's complexity.
-
Assess Purity: A single spot (ideally with an Rf value between 0.2-0.4 in a suitable solvent system) suggests a relatively clean reaction.[7] Multiple spots indicate the presence of impurities.
-
Select a Purification Method: If the desired product is the major component and is crystalline, recrystallization might be an option.[8] However, for complex mixtures with closely related impurities, column chromatography is the method of choice.[7][9][10]
-
Optimize Solvent System: TLC is used to determine the optimal mobile phase (solvent system) for column chromatography. Test various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate) to achieve good separation between the spot corresponding to your product and the impurity spots.
Q3: Which purification technique is generally the most effective for this compound?
A3: For research and development scale, silica gel column chromatography is the most robust and widely applicable method for purifying this compound.[7][11] Its effectiveness stems from its ability to separate compounds based on differences in polarity, which is typically sufficient to resolve the target compound from common reaction byproducts. Recrystallization can be an excellent secondary step for further polishing the product after chromatography or as a primary method if the crude material is of high initial purity.[12][13]
Troubleshooting Guide: Column Chromatography
Issue 1: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve separation on the column?
-
Causality & Solution: Poor separation on TLC directly predicts poor separation on a column. The goal is to increase the difference in migration (ΔRf) between the spots. You should systematically adjust the polarity of the mobile phase.
-
Decrease Polarity: If all spots are running too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., move from 80:20 Hexane/Ethyl Acetate to 95:5 Hexane/Ethyl Acetate). This will force the compounds to interact more strongly with the silica gel, improving separation.
-
Try Different Solvents: Sometimes, a simple hexane/ethyl acetate system is insufficient. The unique interactions of different solvents can alter selectivity. Consider solvent systems like Dichloromethane/Hexane or Toluene/Ethyl Acetate. Refer to the table below for guidance.
-
Issue 2: My product appears to be smearing or "tailing" on the TLC and column, leading to poor recovery and mixed fractions.
-
Causality & Solution: Tailing is often caused by acidic impurities in the silica gel interacting with the basic nitrogen of the pyridine ring. This can lead to partial degradation or irreversible adsorption.
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[7] This will cap the acidic silanol groups and allow the basic pyridine compound to elute cleanly.
-
Switch Stationary Phase: If deactivation is ineffective, consider using a less acidic stationary phase like alumina (neutral or basic).[7]
-
Issue 3: I've run the column, but my recovery is very low. Where did my product go?
-
Causality & Solution: Low recovery can stem from several issues.
-
Insufficient Eluent Polarity: Your product may still be adsorbed to the top of the column. After collecting the initial fractions, try flushing the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 95:5 Ethyl Acetate/Methanol) to elute any remaining material.
-
Irreversible Adsorption/Degradation: As mentioned in Issue 2, the compound may have degraded on the silica. A 2D TLC experiment can help diagnose this: run a TLC in one direction, then turn it 90 degrees and run it in the same solvent system. If new spots appear off the diagonal, it indicates on-plate (and likely on-column) degradation.[7]
-
Sample Loading Error: If the sample was loaded in too much solvent, it can lead to a very broad initial band, resulting in poor separation and diluted fractions that are hard to detect. Always dissolve the crude product in the absolute minimum amount of solvent for loading.[10]
-
Data Presentation: Solvent System Selection for Chromatography
This table provides starting points for mobile phase selection. The optimal ratio must be determined empirically using TLC.
| Solvent System (v/v) | Polarity Index | Typical Application & Rationale |
| 95:5 Hexane / Ethyl Acetate | Low | Ideal for eluting non-polar impurities first. A good starting point where the product should have a low Rf value (0.1-0.2). |
| 80:20 Hexane / Ethyl Acetate | Medium-Low | A common system for many halogenated aromatics. Often provides an optimal Rf of 0.2-0.4 for the target compound. |
| 90:10 Hexane / Dichloromethane | Low | Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes improve the separation of closely related isomers. |
| 1-2% Triethylamine in Hexane / Ethyl Acetate | Modified | Use this when tailing or streaking of the basic pyridine compound is observed on TLC. The triethylamine neutralizes acidic silica.[7] |
Experimental Protocol: Silica Gel Column Chromatography
This protocol details the purification of crude this compound using the dry loading method, which is superior for preventing band broadening.
1. Preparation of the Stationary Phase (Slurry Packing):
- Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
- Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[10][14]
- In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).[7][9]
- Swirl the slurry to remove air bubbles and quickly pour it into the column.
- Continuously tap the side of the column gently to ensure the silica packs down evenly without cracks or air pockets.[10]
- Open the stopcock to allow some solvent to drain, which helps in uniform packing. Crucially, never let the solvent level drop below the top of the silica bed. [9]
- Add a final thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading):
- Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
- Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
- Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.[7]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
- Begin elution with the low-polarity solvent system determined from your TLC analysis.
- Collect the eluent in a series of numbered test tubes or flasks (fractions).
- Systematically monitor the elution process by spotting fractions onto a TLC plate.
- If the desired product is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 Hexane/EtOAc).
4. Product Isolation:
- Using your TLC analysis, identify all fractions containing the pure product.
- Combine these pure fractions into a single round-bottom flask.
- Remove the solvent under reduced pressure to yield the purified this compound.
- Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.
Mandatory Visualization: Purification Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Bromomethyl)-3-chloro-5-fluoropyridine | 1227563-95-2 | Benchchem [benchchem.com]
- 5. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [wap.guidechem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Overcoming low reactivity of 4-Bromo-2-Chloro-5-Fluoropyridine
Welcome to the technical support center for 4-Bromo-2-Chloro-5-Fluoropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block in their synthetic campaigns. We will move beyond simple protocols to explore the underlying principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Landscape
This section addresses fundamental questions regarding the chemical behavior of this compound. A solid grasp of these principles is the first step toward overcoming synthetic hurdles.
Question 1: What is the expected order of reactivity for the different halogen atoms on this compound in common reaction classes?
Answer: The reactivity of the C-X bonds in this compound is not uniform and is highly dependent on the reaction mechanism. The pyridine nitrogen atom strongly influences the electronic distribution of the ring, making the positions ortho (C2, C6) and para (C4) to it electron-deficient.[1] This electronic activation is a key factor in determining site selectivity.
The general reactivity trends are summarized below:
| Reaction Type | Most Reactive Site | Second Most Reactive | Least Reactive Site | Rationale |
| Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | C4-Br | C2-Cl | C5-F | Governed by the C-X bond strength for oxidative addition: C-I > C-Br > C-OTf > C-Cl.[2][3] |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl or C4-Br | C2-Cl or C4-Br | C5-F | Governed by leaving group ability (F > Cl > Br) and positional activation (C2/C4 > C5).[4][5] |
| Metal-Halogen Exchange (e.g., with n-BuLi) | C4-Br | C2-Cl | C5-F | Follows the trend I > Br > Cl, driven by the stability of the resulting organometallic species.[6] |
*In SNAr, there is a competition between the better leaving group ability of Bromine vs. Chlorine and the electronic activation at the C2 and C4 positions. While Fluorine is typically the best leaving group in SNAr, its position at C5 is not activated by the pyridine nitrogen, rendering it far less reactive.[4][5]
Question 2: Why is the C4-Br bond preferentially targeted in cross-coupling reactions?
Answer: The key step for selectivity in palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the Pd(0) catalyst into a carbon-halogen bond.[7] The energy barrier for this step is directly related to the C-X bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the most susceptible to cleavage by the palladium catalyst.[3] Therefore, under carefully controlled conditions, the Pd(0) catalyst will selectively insert into the C4-Br bond, allowing for regioselective functionalization.
Question 3: Can I functionalize more than one position on the ring?
Answer: Yes, the differential reactivity of the halogen atoms makes this compound an excellent substrate for sequential, site-selective functionalization. A common strategy is to first perform a cross-coupling reaction at the more reactive C4-Br position under relatively mild conditions. Subsequently, the less reactive C2-Cl bond can be targeted using more forcing conditions, such as higher temperatures and more active catalyst systems specifically designed for C-Cl bond activation.[1]
Section 2: Troubleshooting Guide - Overcoming Common Experimental Issues
This section provides direct answers to common problems encountered during the use of this compound.
Issue 1: My Suzuki-Miyaura coupling at the C4-Br position is slow, incomplete, or gives low yield.
This is the most frequently encountered issue. The electron-withdrawing nature of the pyridine nitrogen and the two additional halogens can deactivate the system, making even the "reactive" C-Br bond sluggish under standard conditions.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Detailed Recommendations:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail. The key is to use a catalyst system that promotes a fast oxidative addition and reductive elimination.
-
Expertise: Sterically hindered and electron-rich phosphine ligands (e.g., those developed by Buchwald and Hartwig) stabilize the palladium center, promote the desired reaction steps, and prevent catalyst decomposition.[8][9]
-
Recommendation: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos, RuPhos, or XPhos. Alternatively, use a pre-formed catalyst like SPhos Pd G3.
-
-
Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[10]
-
Expertise: The solubility and strength of the base can be rate-limiting. A strong inorganic base in a polar solvent system is often required.
-
Recommendation: Use K₃PO₄ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water (4:1) or toluene/water. Ensure rigorous degassing of all solvents to prevent oxidation of the Pd(0) catalyst.
-
Issue 2: How can I achieve selective functionalization at the C2-Cl position, leaving the C4-Br intact?
While counterintuitive based on bond strength, this is sometimes desired for specific synthetic routes. It is challenging but can be achieved by exploiting alternative reaction mechanisms.
Answer: Palladium-catalyzed cross-coupling is not a viable method for this transformation. The most effective strategy is to use a reaction that favors the C2 position for electronic reasons and is less sensitive to C-X bond strength.
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position is highly activated towards nucleophilic attack by the adjacent nitrogen atom.[5] If a potent nucleophile is used, it may be possible to displace the chloride at C2 under thermal conditions, although the C4-Br position may also compete.
-
Protocol: Use a strong nucleophile (e.g., sodium methoxide, pyrrolidine) in a polar aprotic solvent like DMSO or NMP and heat to high temperatures (e.g., 120-150 °C). This approach requires careful optimization and monitoring to manage selectivity.
-
Issue 3: My Buchwald-Hartwig amination is failing. What adjustments should I make?
Answer: The challenges in Buchwald-Hartwig amination are similar to those in Suzuki coupling and typically relate to the catalyst system and base.[8]
-
Ligand Choice is Critical: The choice of ligand is paramount for successful C-N bond formation.[11]
-
Recommendation: Use bulky, electron-rich biarylphosphine ligands. Josiphos-type ligands or Buchwald's G3/G4 precatalysts with ligands like XPhos or RuPhos are excellent starting points.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this transformation.
-
-
Solvent: Aprotic solvents are generally used.
-
Recommendation: Toluene or 1,4-dioxane are standard choices. Ensure they are anhydrous.
-
Issue 4: I need to introduce a carbon nucleophile, but cross-coupling is not working. What is a reliable alternative?
Answer: When cross-coupling reactions prove recalcitrant, a metal-halogen exchange is a powerful and often superior alternative for generating a nucleophilic pyridine species.
-
Strategy: Perform a selective Bromine-Lithium exchange. The C-Br bond is significantly more reactive than the C-Cl bond towards organolithium reagents.[6]
-
Expertise: At low temperatures (-78 °C to -100 °C), n-butyllithium will rapidly and cleanly exchange with the bromine at C4, generating a lithiated pyridine intermediate in situ.[13] This highly reactive species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). This method bypasses the challenges of palladium catalysis entirely.
-
Caption: Workflow for Functionalization via Metal-Halogen Exchange.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Optimized Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed to maximize the chances of success for coupling an arylboronic acid at the C4-Br position.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered Potassium Phosphate (K₃PO₄) (3.0 equiv).
-
Add a magnetic stir bar.
-
-
Catalyst Addition:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) or the combination of Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%).
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed 1,4-dioxane and water to create a 5:1 mixture (concentration of the limiting reagent should be ~0.1 M).
-
Seal the flask and sparge the solution with Argon or Nitrogen for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Bromine-Lithium Exchange and Electrophilic Quench
This protocol describes the formation of an organolithium species at C4 and its subsequent reaction with an electrophile (using benzaldehyde as an example).
-
Setup:
-
To an oven-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and a rubber septum, add this compound (1.0 equiv).
-
Dissolve it in anhydrous tetrahydrofuran (THF) (~0.2 M).
-
-
Cooling:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-Butyllithium (n-BuLi, 1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
-
Electrophilic Quench:
-
Slowly add a solution of benzaldehyde (1.2 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting alcohol by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Bromomethyl)-3-chloro-5-fluoropyridine | 1227563-95-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. joss.tcnj.edu [joss.tcnj.edu]
Technical Support Center: Catalyst Selection and Troubleshooting for Sonogashira Coupling with 4-Bromo-2-Chloro-5-Fluoropyridine
Welcome to our dedicated technical support guide for navigating the complexities of Sonogashira coupling reactions involving the challenging 4-Bromo-2-Chloro-5-Fluoropyridine substrate. This document is designed for researchers, chemists, and drug development professionals who require precise control over this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection, regioselectivity, and reaction optimization, empowering you to troubleshoot effectively and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive for a Sonogashira coupling?
The C-4 (Bromo) position is significantly more reactive than the C-2 (Chloro) position. This selectivity is governed by the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which is I > Br > Cl.[1][2][3] The C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger, less reactive C-Cl bond. By controlling the reaction conditions, you can achieve highly selective mono-alkynylation at the C-4 position.
Q2: What is a reliable starting catalyst system for selective coupling at the C-4 Bromo position?
For selective mono-coupling at the C-4 position, a classic Sonogashira catalyst system is an excellent starting point. This typically includes:
-
Palladium Source: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%)
-
Copper Co-catalyst: Copper(I) iodide (CuI) (0.5-5 mol%)[1][4]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often can be used as the solvent or co-solvent.[2][5]
-
Solvent: THF, DMF, or acetonitrile if the base is not used as the solvent.
This system, under mild conditions (room temperature to ~60 °C), will strongly favor the reaction at the more labile C-Br bond.
Q3: How can I achieve a double Sonogashira coupling at both the C-4 and C-2 positions?
Functionalizing the C-2 chloro position requires significantly more forcing conditions after the C-4 bromo position has already reacted. To achieve di-coupling, you will typically need:
-
Higher Temperatures: Often in the range of 80-120 °C.
-
More Robust Catalysts: Standard phosphine ligands may decompose at higher temperatures. Consider using more sterically demanding and electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos) or bulky alkyl phosphines (e.g., P(t-Bu)₃) which can promote the difficult oxidative addition of the C-Cl bond.[2][6][7]
-
Longer Reaction Times: The C-Cl bond activation is kinetically slower.
-
Stoichiometry: At least two equivalents of the terminal alkyne and base must be used.
Q4: Is the copper co-catalyst always necessary? What are the pros and cons?
The copper(I) co-catalyst's primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[5][8] This species is more nucleophilic and readily undergoes transmetalation to the palladium center, accelerating the reaction and allowing for milder conditions.[5][8][9]
-
Pros: Increased reaction rate, allows for lower temperatures.
-
Cons: The primary drawback is the promotion of undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[3][4] This side reaction consumes your alkyne and complicates purification.
For this reason, copper-free Sonogashira protocols have been developed.[3][10][11][12] These reactions often require a stronger base, slightly higher temperatures, or more specialized palladium/ligand systems but can provide cleaner results by eliminating the Glaser side product.[7][13]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiment.
Q5: My reaction is not working at all, or the conversion is very low. What should I check first?
When a reaction fails, systematically check the most critical components. The most common culprits are an inactive catalyst and atmospheric oxygen.[3]
-
Ensure Anaerobic Conditions: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and promote Glaser homocoupling.[3][4] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30+ minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.[3]
-
Verify Catalyst Quality: Palladium and copper catalysts can degrade with age or improper storage. Use fresh, high-quality catalysts. Pd(PPh₃)₄ is particularly sensitive to air and should be a bright yellow powder. If your PdCl₂(PPh₃)₂ precatalyst needs to be reduced to Pd(0) in situ, ensure your reaction contains a reducing agent (often the amine or phosphine ligand can serve this role).[5]
-
Check Reagent Purity: Ensure the amine base is dry and the alkyne and aryl halide are pure. Impurities can sometimes poison the catalyst.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding Sonogashira reaction.
Caption: Troubleshooting flowchart for Sonogashira coupling.
Q6: I see a black precipitate forming in my reaction flask. What is it and how do I prevent it?
A black precipitate is almost certainly "palladium black," which is the elemental, agglomerated, and inactive form of the palladium catalyst.[3] Its formation means your catalyst has fallen out of the catalytic cycle.
-
Causes: This can be triggered by excessive temperatures, impurities in the reagents or solvent, or an inappropriate ligand-to-metal ratio that fails to stabilize the catalytic species. Some solvents, like THF, have been anecdotally reported to promote its formation in certain cases.[14]
-
Solutions:
-
Improve Reagent Purity: Use high-purity, degassed solvents and fresh reagents.
-
Optimize Temperature: Avoid unnecessarily high temperatures.
-
Use a More Robust Ligand: If the reaction requires heat, a simple PPh₃ ligand may not be sufficient. Switch to a bulkier, more electron-donating ligand that binds more strongly to the palladium center, preventing aggregation.
-
Q7: My main side product is the dimer of my alkyne. How can I stop this?
This is the classic Glaser homocoupling product, and its presence is a direct indicator of two potential issues: oxygen in your reaction vessel and/or an issue with the copper co-catalyst.[3][4]
-
Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Improve your degassing and inert atmosphere techniques.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][5] This may require re-optimization of the base, solvent, and palladium catalyst system, but it directly targets the root cause of the side reaction.
-
Catalytic Cycle and Key Parameters
Understanding the mechanism is key to rational optimization. The reaction involves two interconnected catalytic cycles.
Caption: Simplified Sonogashira catalytic cycle.
Catalyst and Condition Selection Summary
| Desired Outcome | Palladium Source | Ligand | Co-Catalyst | Base | Typical Temp. | Key Considerations |
| C4-Selective Coupling | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N, DIPEA | 25 - 60 °C | Standard conditions. High selectivity is expected. Monitor to avoid di-coupling. |
| C4-Selective (Cu-Free) | (AllylPdCl)₂ | P(t-Bu)₃ | None | Cs₂CO₃, K₂CO₃ | 25 - 80 °C | Eliminates Glaser side product. May require stronger inorganic base.[7] |
| C2/C4 Di-Coupling | Pd(OAc)₂ | XPhos, SPhos | CuI | Et₃N, DIPEA | 80 - 120 °C | Requires forcing conditions and robust ligands to activate the C-Cl bond. |
General Experimental Protocol
Protocol 1: Selective Sonogashira Coupling at the C-4 (Bromo) Position
This protocol is a general starting point and should be optimized for your specific alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent and Reagents Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration) and degassed triethylamine (2.0-3.0 equiv). Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
4-Bromo-2-Chloro-5-Fluoropyridine stability and degradation issues
Welcome to the technical support resource for 4-Bromo-2-Chloro-5-Fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine building block. We will address common challenges related to its stability, handling, and reactivity to ensure the success and reproducibility of your experiments.
Compound Profile: Understanding the Core Chemistry
This compound is a polysubstituted heteroaromatic intermediate of significant value in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the differential reactivity of its three distinct halogen atoms, which allows for selective, stepwise functionalization. The pyridine ring, being electron-deficient, is primed for certain reaction classes, while the specific placement of the halogens dictates the regioselectivity of transformations.
The key to successfully using this reagent lies in understanding the interplay between its inherent stability and the specific reaction conditions employed. Degradation is not merely a matter of decomposition but often manifests as undesired side reactions that can complicate purification and reduce yields.
Core Stability and Storage Guide
Proper storage is the first and most critical step in preventing reagent degradation. Discoloration or the presence of particulates is a primary indicator of decomposition, which is often caused by hydrolysis from atmospheric moisture.[2]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C (Refrigerated)[3][4] | Slows down potential degradation pathways, particularly reactions with trace impurities or atmospheric components. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Prevents reaction with atmospheric oxygen and, more importantly, moisture. Hydrolysis is a common degradation pathway for activated halopyridines.[2] |
| Container | Tightly sealed, amber glass vial | Protects from moisture ingress and light. While specific photostability data is limited, related fluorinated heteroaromatics can be susceptible to photolysis.[5][6] |
| Incompatibilities | Strong oxidizing agents, strong bases, moisture[7][8] | These can induce rapid and often uncontrolled degradation or hazardous reactions. |
Frequently Asked Questions (FAQs)
Section 3.1: Storage & Handling
Q1: My bottle of this compound has turned yellow/brown. Can I still use it?
A1: Discoloration is a strong indicator of degradation.[2] The primary cause is likely hydrolysis of the chloro or bromo substituents due to exposure to moisture, forming hydroxypyridine impurities. While minor discoloration might be acceptable for some robust reactions, it is highly recommended to verify the purity by NMR, LC-MS, or GC-MS before use. For sensitive or catalytic reactions, using a fresh, pure sample is essential for reproducibility.[2]
Q2: Why are anhydrous conditions so critical when working with this compound?
A2: The pyridine ring is electron-deficient, which activates the C-Cl and C-Br bonds towards nucleophilic attack. Water is a nucleophile that can react with the compound, especially at elevated temperatures or in the presence of base, to displace a halogen and form a hydroxypyridine byproduct.[2] This not only consumes your starting material but introduces impurities that can be difficult to remove. Always use anhydrous solvents and handle the reagent under an inert atmosphere.
Section 3.2: Reactivity & Degradation
Q3: I am planning a Nucleophilic Aromatic Substitution (SNAr) reaction. Which halogen will be replaced?
A3: In SNAr reactions, the reactivity of halogens as leaving groups on electron-deficient rings is typically F > Cl > Br > I .[9] However, this is influenced by the position on the pyridine ring. Both the 2-position (ortho to nitrogen) and 4-position (para to nitrogen) are electronically activated for SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[9]
For this molecule, you have a chlorine at the activated C2 position and a bromine at the activated C4 position.
-
The C2-Cl bond is highly activated.
-
The C4-Br bond is also activated. The outcome will depend on a sensitive balance of factors: the intrinsic reactivity of the position (C2 is often more reactive), the leaving group ability (Cl vs. Br), and your specific reaction conditions (nucleophile, solvent, temperature). It is common to see a mixture of products, and optimization is often required to achieve selectivity.
Q4: For a Suzuki or other palladium-catalyzed cross-coupling reaction, which halogen is most reactive?
A4: The reactivity order is inverted compared to SNAr. For palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is typically I > Br > Cl >> F .[10] Therefore, the 4-Bromo position is the most reactive and preferred site for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. This provides an excellent synthetic handle for introducing aryl, heteroaryl, alkynyl, or amino groups selectively at the C4 position.
Q5: Is the compound susceptible to degradation from light or heat?
A5:
-
Photodegradation: While specific data for this exact molecule is scarce, fluorinated and halogenated pyridines can be susceptible to photolysis, especially under UV irradiation.[5][6] It is good practice to protect reaction mixtures and stored solutions from direct light.
-
Thermal Degradation: The pyridine core itself is highly thermally stable.[11] Degradation at elevated temperatures will likely initiate at the carbon-halogen bonds. The C-Br bond is the weakest of the three and would be the most likely site for thermal cleavage under pyrolytic (very high temperature, solvent-free) conditions.[12] In solution, however, reaction-based degradation (like SNAr with solvent or impurities) is a far more common issue at typical reflux temperatures.
Troubleshooting Guides
Guide 4.1: Failed or Low-Yield Suzuki-Miyaura Coupling at C4-Br
Issue: You are attempting to perform a Suzuki coupling at the 4-position (C-Br) but observe no product, low yield, or significant formation of a debrominated byproduct.
Systematic Troubleshooting Protocol:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Guide 4.2: Managing Competing Nucleophilic Aromatic Substitution (SNAr) Pathways
Issue: You are attempting to substitute one halogen via SNAr but observe a mixture of products where both the C2-Chloro and C4-Bromo groups have reacted, or the undesired halogen has been substituted.
Understanding the Selectivity Challenge:
The C2 and C4 positions are both activated towards SNAr. The final product distribution is a result of the competition between these two sites.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 1211590-18-9|4-Bromo-3-chloro-5-fluoropyridine|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(Bromomethyl)-3-chloro-5-fluoropyridine | 1227563-95-2 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-2-Chloro-5-Fluoropyridine
Welcome to the technical support center for 4-Bromo-2-Chloro-5-Fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions with this versatile but challenging building block. Here, we address common issues encountered during key synthetic transformations in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven insights.
Understanding the Reactivity of this compound
This compound is a richly functionalized heterocyclic compound, offering multiple reaction sites. Its reactivity is governed by the electronic nature of the pyridine ring and the distinct properties of its three halogen substituents. A foundational understanding of these properties is critical for successful troubleshooting.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity of the carbon-halogen bonds towards oxidative addition to a Pd(0) center is the dominant factor for selectivity. The general trend is C-Br > C-Cl.[1] This inherent reactivity difference is the key to achieving selective functionalization at the C-4 position.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate of displacement is often F > Cl > Br.[2] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[2] Therefore, the C-5 fluorine and the C-2 chlorine are potential sites for nucleophilic attack.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[4] However, with a substrate like this compound, challenges can arise.
FAQ 1: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Low or no conversion in a Suzuki coupling with this substrate often points to issues with catalyst activity or reaction conditions.
dot
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Answer:
-
Catalyst and Ligand Selection: The C-Br bond at the 4-position is more reactive than the C-Cl bond at the 2-position.[1] However, the overall electron-deficient nature of the pyridine ring can make oxidative addition challenging. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[3]
-
Recommendation: Employ more robust catalyst systems. Electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for cross-coupling with electron-deficient heteroaryl chlorides.[5] Pre-catalysts like Pd(dppf)Cl₂ are also a good choice for challenging couplings.[5]
-
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid.[4] However, a base that is too strong can lead to side reactions.
-
Reaction Temperature: Insufficient temperature can lead to low conversion.
-
Recommendation: Start with temperatures around 80-100 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential catalyst decomposition.
-
| Parameter | Recommendation for Initial Screening | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Effective in activating boronic acids without being overly harsh. |
| Solvent | 1,4-Dioxane, Toluene, DME (with water) | Common solvents for Suzuki couplings; ensure they are anhydrous and degassed. |
| Temperature | 80 - 110 °C | Balances reaction rate with catalyst stability. |
FAQ 2: I am observing significant amounts of the debrominated starting material (2-Chloro-5-fluoropyridine). How can I prevent this?
Debromination is a common side reaction in palladium-catalyzed cross-couplings, resulting from the reduction of the aryl halide.[3]
Detailed Answer:
-
Mechanism of Dehalogenation: This side reaction can be promoted by various factors, including the presence of hydride sources (from solvents or bases) and the stability of the palladium-hydride intermediates.[7]
-
Mitigation Strategies:
-
Choice of Base: Stronger bases can sometimes facilitate dehalogenation pathways. Switching to a milder base like K₃PO₄ or even KF might be beneficial.
-
Ligand Effects: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Experimenting with different ligands from the recommended list (SPhos, XPhos, etc.) can help identify a system that favors the desired reaction.
-
Scrutinize Reagents and Solvents: Ensure that all reagents and solvents are pure and free from contaminants that could act as hydride sources.
-
Section 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds, and like the Suzuki coupling, it relies on a palladium catalyst.[8][9]
FAQ 3: I am attempting a Buchwald-Hartwig amination at the C-4 position, but the reaction is failing. What should I check first?
Failure in Buchwald-Hartwig amination often traces back to the catalyst system, base, or the nature of the amine coupling partner.
dot
Caption: Decision tree for troubleshooting failed Buchwald-Hartwig aminations.
Detailed Answer:
-
Catalyst and Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[10]
-
Base Selection: The base must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
-
Recommendation: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11]
-
-
Amine Coupling Partner: Primary amines can sometimes form catalytically inactive bis(amine) palladium complexes.[2] If you are using ammonia or a simple primary amine, this could be the source of the problem.
-
Recommendation: Consider using an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis to obtain the primary aniline.[8]
-
| Parameter | Recommendation for Initial Screening | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky biarylphosphine ligands are well-established for this reaction. |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed aprotic solvents are essential. |
| Temperature | 80 - 110 °C | To overcome the activation barrier for C-N bond formation. |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a complementary approach to functionalizing the pyridine ring, typically without the need for a metal catalyst.
FAQ 4: I am trying to perform an SNAr reaction, but I am not getting the desired product. Which halogen is most likely to be substituted?
The regioselectivity of SNAr on this compound is dictated by the leaving group ability of the halogens and the stability of the intermediate Meisenheimer complex.
Detailed Answer:
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Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is often the best leaving group among the halogens, followed by chloride, and then bromide.[2][13] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the anionic intermediate.[13]
-
Positional Activation: The pyridine nitrogen activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[14] In this molecule, the C-2 and C-4 positions are substituted with chlorine and bromine, respectively. The C-5 position, where the fluorine is located, is meta to the nitrogen and less activated.
-
Predicted Reactivity: Given these factors, nucleophilic attack is most likely to occur at the C-2 position (displacing chloride) or the C-4 position (displacing bromide), with the relative rates depending on the specific nucleophile and reaction conditions. While fluoride is an excellent leaving group, its position at C-5 is less electronically favorable for attack. However, under forcing conditions, substitution at C-5 may also be possible.
FAQ 5: My SNAr reaction with an amine nucleophile is sluggish and requires harsh conditions. How can I improve the reaction efficiency?
Improving SNAr reaction rates often involves enhancing the electrophilicity of the pyridine ring or increasing the nucleophilicity of the attacking species.
Detailed Answer:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Base: A base is often required to deprotonate the nucleophile or to act as a scavenger for the liberated HX. For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is a good choice.
-
Temperature: SNAr reactions on heteroaromatic systems can require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[13]
-
Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields in SNAr reactions.
Section 4: General Troubleshooting and Purification
FAQ 6: I am struggling to purify my product. What are some common challenges and solutions?
Purification of fluorinated pyridine derivatives can be challenging due to their physical properties.
Detailed Answer:
-
Volatility: Some fluorinated pyridines can be volatile. Care should be taken during solvent removal under reduced pressure to avoid loss of product.
-
Chromatography:
-
Tailing: The basic pyridine nitrogen can interact with acidic silica gel, leading to tailing of spots on TLC and poor separation during column chromatography.
-
Recommendation: To mitigate tailing, you can neutralize the silica gel by adding a small amount of a non-polar amine base (e.g., 1% triethylamine) to the eluent.
-
-
Hydrolysis: The C-Cl bond, and to a lesser extent the C-F bond, can be susceptible to hydrolysis under certain conditions, especially if the pyridine ring is activated.
-
Recommendation: Avoid strongly acidic or basic aqueous workups if possible. If an aqueous workup is necessary, perform it quickly and at low temperatures.
-
This guide provides a starting point for troubleshooting common issues in reactions involving this compound. Successful synthesis with this substrate requires careful consideration of the interplay between catalyst, ligand, base, solvent, and the inherent reactivity of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloro-5-fluoropyridine | 31301-51-6 [amp.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of 4-Bromo-2-Chloro-5-Fluoropyridine
Welcome to the technical support center for the regioselective functionalization of 4-Bromo-2-Chloro-5-Fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding the Reactivity Landscape
The key to achieving high regioselectivity in the functionalization of this compound lies in understanding the inherent reactivity differences of the C-Br, C-Cl, and C-F bonds, as well as the electronic effects of the substituents on the pyridine ring.
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely related to the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond the rate-determining step in many cases.[1] Therefore, the C-Br bond at the 4-position is the most susceptible to oxidative addition, followed by the C-Cl bond at the 2-position. The C-F bond at the 5-position is generally unreactive in these cross-coupling reactions.[1]
The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. For pyridines, the general order of reactivity for different positions in palladium-catalyzed cross-coupling is C4(6) > C2 > C5.[1] The C4 and C2 positions are the most electron-deficient and, therefore, the most activated towards oxidative addition.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges and provide actionable solutions for controlling regioselectivity in your reactions.
Q1: I am attempting a Suzuki-Miyaura coupling and observing a mixture of products. How can I selectively functionalize the C4-Br bond?
A1: Achieving high selectivity for the C4-Br bond in a Suzuki-Miyaura coupling is the expected outcome due to its higher reactivity. If you are observing a mixture of products, it suggests that the reaction conditions are harsh enough to also activate the C2-Cl bond.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can overcome the activation barrier for C-Cl bond cleavage. Start by running the reaction at a lower temperature (e.g., room temperature to 60 °C) and gradually increase it if the reaction is too slow.
-
Choose a Milder Base: Strong bases can sometimes promote side reactions. Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃ or Cs₂CO₃.[2]
-
Optimize the Catalyst and Ligand:
-
Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%).
-
Ligand Choice: For selective C-Br coupling, standard phosphine ligands like PPh₃ or dppf are often sufficient. More electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) are generally used for the more challenging C-Cl bond activation and might lead to reduced selectivity if used under forcing conditions.[3]
-
-
Solvent System: The choice of solvent can influence reactivity. Aprotic solvents like dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[2] Experiment with different solvent systems to find the optimal balance between reactivity and selectivity.
Data-Driven Insights: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Predominant Product |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4-Aryl-2-chloro-5-fluoropyridine |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Mixture of 4-aryl and 2,4-diaryl products |
Q2: I want to perform a Buchwald-Hartwig amination. How can I ensure the reaction occurs exclusively at the C4-position?
A2: Similar to Suzuki-Miyaura coupling, the C4-Br bond is the more reactive site for Buchwald-Hartwig amination.[4] Achieving high selectivity relies on carefully controlling the reaction parameters to avoid functionalization of the C2-Cl bond.
Troubleshooting Steps:
-
Temperature Control is Crucial: Start with a moderate temperature (e.g., 80-100 °C). Higher temperatures can lead to the undesired C-Cl amination.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. Other strong, non-nucleophilic bases like LHMDS or K₃PO₄ can also be employed.[5]
-
Catalyst System Optimization:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand Selection: For selective C-Br amination, ligands such as BINAP or DPPF can provide good results.[6] More activating, bulky monophosphine ligands (e.g., RuPhos, XPhos) are often required for C-Cl amination and may decrease selectivity if conditions are not optimized.[4]
-
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the di-aminated product.
Q3: Is it possible to selectively functionalize the C2-Cl bond while leaving the C4-Br bond intact?
A3: This is a significant challenge due to the higher reactivity of the C-Br bond. However, under specific circumstances, it might be achievable through steric hindrance or by employing specialized catalytic systems that show inverted selectivity.
Potential Strategies (requiring careful optimization):
-
Steric Hindrance: If your coupling partner is very bulky, it might preferentially react at the less sterically hindered C2-position. This is highly substrate-dependent.
-
Specialized Catalysts: Some modern catalyst systems are being developed to invert the conventional reactivity of aryl halides. This is an area of active research and would likely require screening a variety of novel ligands and conditions.
-
Protecting Group Strategy: While less direct, one could first functionalize the C4-position, then perform a second reaction at the C2-position. If the desired group is only needed at C2, a "placeholder" group could be installed at C4 and removed at a later stage.
Q4: I am considering a lithiation or Grignard formation. What is the expected regioselectivity?
A4: Halogen-metal exchange is a powerful tool for functionalizing halopyridines. The regioselectivity is often dictated by the stability of the resulting organometallic intermediate.
-
Lithiation (Halogen-Metal Exchange): With alkyllithium reagents like n-BuLi or s-BuLi at low temperatures (-78 °C to -100 °C), bromine-lithium exchange is significantly faster than chlorine-lithium exchange. Therefore, you can expect highly selective formation of the 4-lithio-2-chloro-5-fluoropyridine intermediate.[7]
-
Directed ortho-Metalation (DoM): While less likely to be the primary pathway in the presence of a bromine atom, the substituents on the ring can direct lithiation. However, the bromine is the most likely site of metal-halogen exchange.
-
Grignard Formation: Formation of a Grignard reagent using magnesium metal will also preferentially occur at the C-Br bond.
Troubleshooting Lithiation:
-
Issue: Low yield of the desired product after quenching with an electrophile.
-
Possible Cause: The lithiated intermediate may be unstable at higher temperatures. Ensure the reaction is kept at a very low temperature throughout the addition of the alkyllithium reagent and the electrophile.
-
Possible Cause: The alkyllithium reagent is being consumed by acidic protons elsewhere in the molecule or in the solvent. Ensure all reagents and solvents are scrupulously dry.
-
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The final concentration should be approximately 0.1 M with respect to the pyridine.[8]
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
-
Reaction Setup: To a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (2 mol%), the appropriate phosphine ligand (e.g., BINAP, 4.4 mol%), and NaOtBu (1.4 equiv.) to a reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
References
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Pyridines: 4-Bromo-2-Chloro-5-Fluoropyridine vs. 2,4-Dichloro-5-fluoropyridine
In the landscape of modern drug discovery and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are ubiquitous due to their prevalence in biologically active molecules.[1] This guide provides an in-depth, comparative analysis of two key polyhalogenated building blocks: 4-Bromo-2-Chloro-5-Fluoropyridine and 2,4-Dichloro-5-fluoropyridine. We will explore their differential reactivity, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of Polyhalogenated Pyridines
Polyhalogenated pyridines serve as versatile platforms for molecular elaboration, offering multiple, distinct reaction sites. The interplay of different halogens (Br, Cl, F) on the electron-deficient pyridine ring creates a nuanced reactivity profile that can be exploited for selective chemical transformations. The incorporation of fluorine, in particular, can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making these fluorinated building blocks highly valuable in medicinal chemistry.[1]
This guide will focus on two common reaction classes where the choice between this compound and 2,4-Dichloro-5-fluoropyridine is critical:
-
Palladium-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for C-C and C-N bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): for the introduction of heteroatom nucleophiles.
Palladium-Catalyzed Cross-Coupling: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern synthesis.[2][3] The rate-determining step in many of these reactions is the oxidative addition of a Pd(0) catalyst to the carbon-halogen (C-X) bond.[4][5] The efficiency of this step is inversely correlated with the C-X bond dissociation energy, leading to a well-established reactivity trend for halogens: I > Br > Cl >> F .[4]
This compound: The Power of Differential Reactivity
The presence of both a bromine and a chlorine atom on this scaffold allows for exceptional regioselectivity. The C-Br bond is significantly weaker (average bond energy: 276-290 kJ/mol) than the C-Cl bond (average bond energy: 339-346 kJ/mol), making it the preferred site for oxidative addition.[6]
This differential reactivity enables the selective functionalization at the C-4 position while leaving the C-2 chloro and C-5 fluoro substituents untouched. This is exemplified in reactions like the Buchwald-Hartwig amination, where catalytic conditions can be tuned to exclusively substitute the bromide. For instance, the chemoselective functionalization of the analogous 5-bromo-2-chloro-3-fluoropyridine using a palladium catalyst with a Xantphos ligand results in exclusive substitution of the bromide.[7]
2,4-Dichloro-5-fluoropyridine: A Less Discriminating Substrate
In this molecule, both reactive sites are C-Cl bonds. While the C-4 position is generally more activated towards nucleophilic attack than the C-2 position in pyridines, achieving selective mono-functionalization in cross-coupling reactions can be challenging and often requires careful optimization of catalysts and conditions.[8] For instance, highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been achieved, demonstrating that selectivity can be controlled but is not as inherently pronounced as in the bromo-chloro analogue.[1]
Comparative Data: Cross-Coupling Reactivity
The following table summarizes the expected reactivity and selectivity based on established principles.
| Feature | This compound | 2,4-Dichloro-5-fluoropyridine | Rationale |
| Primary Reactive Site | C4 (C-Br) | C2 or C4 (C-Cl) | C-Br bond is significantly weaker than C-Cl bond, leading to preferential oxidative addition.[4][6] |
| Regioselectivity | High for mono-functionalization at C4 | Moderate to low; can lead to mixtures | Differential reactivity of C-Br vs. C-Cl allows for precise control.[7] |
| Suitability for Sequential Coupling | Excellent | Poor | The C-Cl bond remains for a subsequent, more forcing cross-coupling reaction. |
Nucleophilic Aromatic Substitution (SNAr): The Activating Role of Fluorine
The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate.[9] The rate-determining step is typically the initial attack of the nucleophile, which is accelerated by electron-withdrawing groups that stabilize the anionic intermediate.
In pyridine systems, the ring nitrogen is strongly electron-withdrawing, activating the ortho (C2/C6) and para (C4) positions for nucleophilic attack.[8][10]
Caption: Activation of pyridine ring positions for SNAr.
Contrary to its role in cross-coupling, fluorine's high electronegativity makes it a powerful activating group in SNAr reactions. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the superior activating effect of fluorine despite the C-F bond's strength.[11][12]
2,4-Dichloro-5-fluoropyridine: Multiple Activated Sites
In this molecule, both the C2 and C4 positions are activated by the ring nitrogen. The additional 5-fluoro substituent acts as a strong electron-withdrawing group, further enhancing the electrophilicity of the entire ring, particularly the adjacent C4 position. In related 2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5, SNAr reactions show a strong preference for substitution at the C-4 position.[13][14] Therefore, it is highly probable that nucleophilic attack will preferentially occur at C-4.
This compound: A More Complex Profile
Here, the C2 and C4 positions are both activated by the ring nitrogen. The 5-fluoro group will again enhance the electrophilicity of the C4 position. However, under non-catalyzed, thermal conditions, a reversal of selectivity can be observed. For 5-bromo-2-chloro-3-fluoropyridine, neat conditions without a palladium catalyst favor substitution at the 2-chloro position.[7] Furthermore, under specific SNAr conditions, even the highly stable C-F bond can be targeted for substitution.[7]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be optimized for specific substrates and nucleophiles.
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol targets the selective functionalization of the C-Br bond.
Caption: Workflow for selective Suzuki coupling at the C-Br position.
Methodology:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[3]
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: Regioselective SNAr of 2,4-Dichloro-5-fluoropyridine with an Amine
This protocol targets the selective functionalization at the C-4 position.
Methodology:
-
In a reaction vial, dissolve 2,4-Dichloro-5-fluoropyridine (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or DMSO).
-
Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).
-
Heat the reaction mixture (e.g., reflux in ethanol) and monitor by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography or recrystallization.
Summary and Recommendations
The choice between this compound and 2,4-Dichloro-5-fluoropyridine should be guided by the desired synthetic outcome and the intended chemical transformation.
Caption: Decision guide for selecting the appropriate halopyridine.
-
For regioselective, palladium-catalyzed cross-coupling , particularly in the context of library synthesis or sequential functionalization, This compound is the reagent of choice. Its differential C-Br/C-Cl reactivity provides a reliable and predictable synthetic handle.
-
For SNAr reactions , where selective substitution at the C-4 position is desired, 2,4-Dichloro-5-fluoropyridine is a highly effective substrate, activated by both the ring nitrogen and the 5-fluoro substituent.
By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can design more efficient, selective, and robust synthetic routes to access novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-Bromo-2-Chloro-5-Fluoropyridine: A Comparative Benchmark for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Polysubstituted heteroaromatics, particularly halopyridines, are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals. Among these, 4-Bromo-2-Chloro-5-Fluoropyridine emerges as a uniquely functionalized intermediate, offering multiple, orthogonally reactive sites for complex molecule assembly.
This guide provides an in-depth technical comparison of this compound against other common halopyridine building blocks. Moving beyond a simple catalog of properties, we will dissect the causality behind its reactivity, present field-proven protocols, and offer a logical framework for its strategic deployment in sophisticated synthetic routes.
The Principle of Regioselectivity in Polyhalogenated Pyridines
The synthetic utility of a multi-halogenated pyridine lies in the differential reactivity of its carbon-halogen (C-X) bonds. This reactivity is governed by two primary factors: the nature of the halogen and its position on the electron-deficient pyridine ring. Understanding these principles is paramount to predicting and controlling the outcome of a reaction.
-
The Halogen Effect : In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond. The energy barrier for this step is inversely related to the C-X bond strength. Consequently, the reactivity follows the trend: I > Br > Cl >> F .[1] This predictable hierarchy allows for selective functionalization of a polyhalogenated ring by choosing reaction conditions that activate the weaker C-I or C-Br bond while leaving the stronger C-Cl bond intact.
-
The Positional Effect : The pyridine nitrogen acts as a powerful electron-withdrawing group, rendering the ring electron-deficient. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. As a result, these positions are more activated towards oxidative addition and nucleophilic aromatic substitution (SNAr).[2][3] The meta positions (C3/C5) are significantly less reactive. The general reactivity order for cross-coupling is C4(6) > C2 > C5 .[2]
For this compound, this creates a clear and exploitable reactivity map:
-
C4-Bromo : The primary site for selective palladium-catalyzed cross-coupling reactions.
-
C2-Chloro : A secondary site for cross-coupling, requiring more forcing conditions or specialized catalysts. It is also a potential site for SNAr.
-
C5-Fluoro : Largely unreactive in cross-coupling but could be a site for SNAr under very harsh conditions, though its meta position makes it electronically disfavored.
dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Predicted reactivity sites on this compound.
Comparative Data of Selected Halopyridines
To contextualize the performance of this compound, a comparison of its physical properties with other commercially available di- and tri-substituted halopyridines is essential.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₅H₂BrClFN | 884495-10-7 | 210.43 | 209.7±35.0 (Predicted) | 1.829±0.06 (Predicted) |
| 5-Bromo-2-chloropyridine | C₅H₃BrClN | 53939-30-3 | 192.44 | 211-212 | N/A |
| 2-Bromo-4-chloropyridine | C₅H₃BrClN | 73583-37-6 | 192.44 | 80-82 / 15 mmHg | N/A |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 26452-80-2 | 147.99 | 182-183 | 1.39 |
| 4-Bromo-2,5-difluoropyridine | C₅H₂BrF₂N | 1349718-16-6 | 193.98 | N/A | N/A |
Note: Predicted values are computationally derived and should be used as estimates.
Benchmarking Performance in Key Transformations
The true value of a building block is demonstrated through its performance in key chemical transformations that are the workhorses of modern synthesis.
Suzuki-Miyaura Cross-Coupling: The C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds. The predictable reactivity hierarchy of halogens makes this compound an excellent substrate for sequential, site-selective couplings.
Causality of Experimental Choices : In a polyhalogenated system, achieving selectivity hinges on exploiting the differential reactivity. For a Suzuki coupling targeting the C4-bromo position, a standard, relatively mild catalyst system like Pd(PPh₃)₄ is sufficient. The choice of a carbonate or phosphate base is standard for activating the boronic acid. The solvent system (e.g., dioxane/water) is chosen for its ability to solubilize both the organic and inorganic reagents. To engage the more robust C2-chloro bond, a more active catalyst system, often employing sterically hindered phosphine ligands (e.g., SPhos, XPhos) and stronger bases, would be necessary, typically after the C4 position has been functionalized.[1]
Comparative Yield Analysis (Inferred)
| Halopyridine Substrate | Coupling Partner | Catalyst System | Typical Yield (%) | Rationale for Reactivity |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | >85 (Expected at C4) | Highly activated C4-Br bond undergoes selective oxidative addition. |
| 5-Bromo-2-chloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 75-90 (at C5) | C5-Br is significantly more reactive than C2-Cl.[1] |
| 2,4-Dichloropyridine | Arylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 70-95 (at C4) | C4 position is electronically favored; requires a more active catalyst for C-Cl activation.[4] |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 81 | Standard reactivity for a C2-bromo position.[5] |
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol provides a robust, self-validating system for the selective arylation of this compound.
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Reaction : Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-5-fluoropyridine.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: The C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical ingredients. The same principles of regioselectivity apply, making this compound an ideal substrate for introducing nitrogen-based functionalities with high control.[6]
Causality of Experimental Choices : Similar to the Suzuki coupling, standard conditions will favor amination at the more reactive C4-bromo position. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine and facilitating the catalytic cycle. The ligand choice is paramount; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote efficient reductive elimination and prevent catalyst decomposition.[7]
Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the selective mono-amination at the C4-position.
-
Reaction Setup : To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon).
-
Reagent Addition : Under a positive pressure of Argon, add this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification : Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion: Strategic Application in Synthesis
This compound is not merely another halopyridine; it is a strategic tool for orthogonal synthesis. The well-defined reactivity hierarchy of its three distinct halogen substituents allows for a stepwise and controlled functionalization of the pyridine core. Researchers can confidently target the C4-bromo position for a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions, leaving the C2-chloro site available for subsequent, more demanding transformations or nucleophilic substitutions. This predictable, tiered reactivity minimizes protecting group manipulations and shortens synthetic routes, making it an exceptionally valuable building block for the efficient construction of complex, highly functionalized molecules in drug discovery and materials science.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-Chloro-5-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines are ubiquitous motifs in a vast array of bioactive molecules and functional materials. Among the plethora of available building blocks, 4-Bromo-2-Chloro-5-Fluoropyridine stands out as a versatile intermediate, offering multiple reaction sites for sequential and selective modification. This guide provides an in-depth analysis of the reaction kinetics of this trifunctionalized pyridine, offering a comparative perspective against relevant alternatives and furnishing the experimental framework for its effective utilization.
The Reactivity Landscape of this compound: A Kinetic Perspective
The synthetic utility of this compound is dictated by the differential reactivity of its three halogen substituents. The pyridine ring, being electron-deficient, influences the reactivity of the C-X bonds, and the position of each halogen further modulates its susceptibility to different reaction classes. A comprehensive understanding of the kinetics of these transformations is crucial for rational reaction design and optimization.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The C-X bond strength plays a pivotal role, with the general reactivity trend being C-I > C-Br > C-Cl > C-F. Consequently, the C-Br bond at the 4-position of our target molecule is significantly more reactive than the C-Cl bond at the 2-position.
Comparative Kinetic Data for Suzuki-Miyaura Coupling
| Substrate | Relative Initial Rate (krel) | Expected Yield (%) | Reaction Conditions |
| This compound | ~1 (normalized) | >90 (at C-Br) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C |
| 2-Bromo-4-Chloropyridine | ~0.8-1.2 | 85-95 | Similar to above |
| 2,4-Dichloropyridine | ~0.05-0.1 | <20 (at C-Cl under same conditions) | Similar to above |
| 4-Bromo-2,5-difluoropyridine | ~1-1.3 | >90 (at C-Br) | Similar to above |
Note: The data presented is an estimation based on the general reactivity trends of aryl halides in Suzuki-Miyaura coupling.
The significantly higher reactivity of the C-Br bond allows for chemoselective coupling at the 4-position, leaving the C-Cl bond intact for subsequent transformations. To achieve coupling at the less reactive C-Cl position, more forcing conditions, including higher temperatures and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), are typically required.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage
In contrast to palladium-catalyzed reactions, the kinetics of nucleophilic aromatic substitution (SNAr) are governed by the stability of the intermediate Meisenheimer complex. The rate-determining step is typically the nucleophilic attack on the aromatic ring. Highly electronegative substituents that can stabilize the negative charge of the intermediate accelerate the reaction. Consequently, the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I.
For this compound, the fluorine at the 5-position is not at a position typically activated towards SNAr (ortho or para to the nitrogen). However, the electron-withdrawing nature of the pyridine nitrogen and the other halogens enhances the electrophilicity of the ring. The chlorine at the 2-position (ortho to the nitrogen) is the most likely site for nucleophilic attack.
Comparative Kinetic Data for SNAr with a Generic Nucleophile (e.g., Morpholine)
| Substrate | Position of Attack | Relative Initial Rate (krel) | Expected Yield (%) | Reaction Conditions |
| This compound | C2 | ~1 (normalized) | 80-90 | Morpholine, K₂CO₃, DMSO, 100°C |
| 2,4-Dichloropyridine | C2 | ~0.8-1.2 | 85-95 | Similar to above |
| 2-Chloro-5-Fluoropyridine | C2 | ~1.5-2.0 | >95 | Similar to above |
| 2-Bromo-5-Fluoropyridine | C2 | ~0.1-0.2 | <30 | Similar to above |
Note: The data presented is an estimation based on the general reactivity trends of aryl halides in SNAr reactions.
The presence of the fluorine at the 5-position, although not the leaving group, will have an activating effect on the SNAr reaction at the 2-position due to its electron-withdrawing nature.
dot
Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Protocols for Kinetic Analysis
To empirically determine the reaction kinetics of this compound, a systematic approach involving careful experimental design and appropriate analytical techniques is required.
General Workflow for Kinetic Studies
dot
Caption: General experimental workflow for a kinetic study.
Detailed Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
This protocol outlines a method for determining the initial rate of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (high purity)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Internal standard (e.g., naphthalene, biphenyl)
-
HPLC grade solvents (acetonitrile, water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in 1,4-dioxane containing a known concentration of the internal standard.
-
Prepare a stock solution of phenylboronic acid (e.g., 0.15 M) in 1,4-dioxane.
-
Prepare a stock solution of K₂CO₃ (e.g., 0.4 M) in deionized water.
-
Prepare a stock solution of Pd(PPh₃)₄ (e.g., 0.005 M) in 1,4-dioxane.
-
-
Reaction Setup:
-
In a pre-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the desired volume of the this compound stock solution.
-
Add the desired volume of the phenylboronic acid stock solution.
-
Add the desired volume of the aqueous K₂CO₃ stock solution.
-
Place the reaction vessel in a thermostated oil bath at the desired temperature (e.g., 80 °C) and allow it to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction (t=0) by adding the required volume of the Pd(PPh₃)₄ stock solution via syringe.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1 mL of a 1:1 mixture of acetonitrile and water with a small amount of trifluoroacetic acid to stop the reaction).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Develop a method that provides good separation of the starting material, product, and internal standard.
-
Generate a calibration curve for the starting material and product against the internal standard.
-
-
Data Analysis:
-
From the HPLC data, determine the concentration of the starting material and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the overall rate law can be determined.
-
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in synthetic chemistry. Its reactivity profile, characterized by a pronounced chemoselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for a stepwise and controlled elaboration of the pyridine scaffold. While a detailed quantitative kinetic analysis of this specific molecule is a subject for future research, the principles outlined in this guide, based on established reactivity trends of related halogenated pyridines, provide a robust framework for its effective application. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic investigations, further enriching our understanding of the intricate reactivity of this and other polyfunctionalized heterocyclic systems.
A Senior Application Scientist's Guide to the Characterization of Novel Compounds from 4-Bromo-2-Chloro-5-Fluoropyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The polysubstituted pyridine, 4-Bromo-2-Chloro-5-Fluoropyridine, presents a versatile platform for the synthesis of novel compounds, owing to the differential reactivity of its halogen substituents. This guide provides an in-depth technical comparison of key synthetic transformations, supported by experimental insights and protocols, to aid in the rational design and characterization of new chemical entities derived from this valuable starting material.
Introduction: The Strategic Value of this compound
This compound is a key building block in pharmaceutical and agrochemical research.[1] Its utility stems from the presence of three distinct halogen atoms on the pyridine ring, each offering a potential site for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen, fluorine, and chlorine atoms renders the ring susceptible to a variety of transformations, allowing for the introduction of diverse functionalities and the exploration of new chemical space. Understanding the hierarchy of reactivity among the C-Br, C-Cl, and C-F bonds is paramount for achieving desired synthetic outcomes.
Comparative Reactivity and Regioselectivity: A Predictive Framework
The synthetic utility of this compound lies in the ability to selectively target one halogen over the others. This regioselectivity is governed by the reaction type employed.
1. Palladium-Catalyzed Cross-Coupling Reactions:
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the carbon-halogen bond is a critical factor. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond.[2]
This differential reactivity allows for the selective functionalization at the 4-position (C-Br) while leaving the 2-position (C-Cl) untouched, providing a handle for subsequent transformations.
2. Nucleophilic Aromatic Substitution (SNAr):
In contrast to cross-coupling reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) is often reversed, with fluorine being the most facile leaving group (F > Cl > Br > I).[3] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[3] Therefore, SNAr reactions on this compound are expected to preferentially occur at the 2-position, displacing the chloride, or potentially at the 5-position displacing the fluoride, depending on the nature of the nucleophile and reaction conditions.
Characterization of Novel Compound Classes
This section details the synthesis and characterization of representative novel compounds derived from this compound, highlighting the comparative aspects of different synthetic strategies.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-chloro-5-fluoropyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[4] Utilizing the higher reactivity of the C-Br bond, this compound can be selectively coupled with various arylboronic acids to yield 4-aryl-2-chloro-5-fluoropyridines.
Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyridine
-
Materials: this compound, (4-methoxyphenyl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with argon.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Data:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90-95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | ~80-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the boronic acid.
The use of bulky, electron-rich phosphine ligands like SPhos often leads to higher yields and faster reaction times compared to standard catalysts like Pd(PPh₃)₄, especially for challenging substrates.[5]
Characterization: The resulting 2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyridine would be characterized by:
-
¹H NMR: Signals corresponding to the protons on the pyridine and phenyl rings, with characteristic coupling patterns.
-
¹³C NMR: Resonances for all carbon atoms, including the C-Cl and C-F bearing carbons.
-
¹⁹F NMR: A singlet or doublet (due to coupling with adjacent protons) confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.
II. Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-chloro-5-fluoropyridine Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7] Similar to the Suzuki coupling, this reaction can be performed selectively at the C4-Br position of this compound.
Experimental Protocol: Synthesis of N-Benzyl-2-chloro-5-fluoropyridin-4-amine
-
Materials: this compound, Benzylamine, Palladium(II) acetate (Pd(OAc)₂), BINAP, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 equiv) and BINAP (0.015 equiv).
-
Add this compound (1.0 equiv), NaOtBu (1.4 equiv), and toluene.
-
Add benzylamine (1.2 equiv) via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Comparative Data:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | ~85-90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | ~90-95 |
Note: Yields are approximate and can vary based on the amine and specific ligand/catalyst combination.
The choice of ligand is crucial in Buchwald-Hartwig amination, with bidentate phosphine ligands like BINAP and bulky monophosphine ligands like XPhos being highly effective.[6]
Characterization: The product, N-Benzyl-2-chloro-5-fluoropyridin-4-amine, would be characterized by standard spectroscopic techniques as described for the Suzuki product, with the addition of characteristic signals for the benzylic protons in the ¹H NMR spectrum.
III. Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2-Alkoxy-4-bromo-5-fluoropyridines
SNAr provides a complementary approach to functionalizing the pyridine ring, typically at positions activated by the ring nitrogen and electron-withdrawing groups.[3][8] In the case of this compound, the C2-Cl bond is a likely site for nucleophilic attack.
Experimental Protocol: Synthesis of 4-Bromo-2-(benzyloxy)-5-fluoropyridine
-
Materials: this compound, Benzyl alcohol, Sodium hydride (NaH), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of benzyl alcohol (1.2 equiv) in anhydrous DMF at 0 °C, add NaH (1.2 equiv) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in DMF.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
-
Comparative Data:
| Nucleophile | Base | Solvent | Temp (°C) | Expected Major Product |
| Benzyl alcohol | NaH | DMF | 80 | 2-(Benzyloxy) derivative |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 2-Phenoxy derivative |
The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the alcohol without competing in the substitution reaction.
Characterization: The synthesized 4-Bromo-2-(benzyloxy)-5-fluoropyridine would be identified by the presence of signals for the benzyloxy group in the NMR spectra and the molecular ion peak in the mass spectrum.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described above.
Caption: Synthetic transformations of this compound.
Comparative Workflow for Compound Library Generation
For the efficient generation of a library of novel compounds, a systematic approach comparing the outcomes of different reaction types is essential.
Caption: Workflow for comparing synthetic routes from the starting material.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel pyridine derivatives. The predictable and differential reactivity of its halogen substituents allows for the strategic and regioselective introduction of various functionalities through well-established synthetic methodologies. By understanding the underlying principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can efficiently design and synthesize new chemical entities with potential applications in drug discovery and materials science. The comparative data and protocols presented in this guide serve as a foundational resource for the exploration of the rich chemical space accessible from this privileged scaffold. Further investigations into the biological activities of the synthesized compounds are warranted to fully realize the potential of this versatile building block.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Bromo-2-Chloro-5-Fluoropyridine Derivatives
In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. Halogenated pyridines, particularly multi-substituted derivatives like 4-Bromo-2-Chloro-5-Fluoropyridine, are privileged scaffolds in medicinal chemistry, valued for their ability to modulate the physicochemical properties of drug candidates.[1] However, their synthesis is often accompanied by the formation of positional isomers, which can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for resolving and quantifying isomeric impurities in this compound derivatives. We move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers to develop robust, self-validating analytical systems for ensuring the isomeric integrity of their compounds.
The Challenge: Why Isomeric Purity is Critical
The synthesis of polysubstituted pyridines can be complex, and regioselectivity is not always perfect. During the synthesis of the target molecule, this compound, several positional isomers can arise as process-related impurities. These isomers, while having the same molecular weight, can differ significantly in their electronic properties, reactivity, and biological activity due to the distinct placement of the bromo, chloro, and fluoro substituents on the pyridine ring.
Potential isomeric impurities could include:
-
3-Bromo-2-chloro-5-fluoropyridine
-
5-Bromo-2-chloro-3-fluoropyridine
-
4-Bromo-3-chloro-2-fluoropyridine
Failure to control these impurities can compromise clinical outcomes and lead to regulatory delays. Therefore, a rigorous analytical strategy is indispensable.
Comparative Analysis of Analytical Methodologies
The separation of positional isomers is challenging due to their very similar physical and chemical properties, such as molecular weight, polarity, and boiling points.[2] The choice of analytical technique depends on the specific requirements of the analysis, including the required sensitivity, resolution, and whether structural confirmation is needed. We will compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
dot
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, offering high resolution and sensitivity. For separating closely related isomers of halogenated pyridines, reversed-phase HPLC is the most common approach.[2]
Causality of Method Design: The separation mechanism in reversed-phase HPLC relies on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. Even minute differences in the dipole moment and hydrophobicity between isomers, caused by the different positions of the halogen atoms, can be exploited to achieve separation. The fluorine atom, in particular, significantly alters the electronic properties of the pyridine ring, influencing its interaction with the stationary phase.[1]
Data Summary: HPLC Method Comparison
| Parameter | Method A: Standard C18 | Method B: PFP (Pentafluorophenyl) | Rationale & Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | PFP, 4.6 x 150 mm, 3.5 µm | The PFP phase offers alternative selectivity through π-π, dipole-dipole, and charge-transfer interactions, which can be highly effective for separating halogenated aromatic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase ensures consistent protonation of the pyridine nitrogen, leading to sharper, more symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 30% B to 70% B over 20 min | 30% B to 70% B over 20 min | A gradient elution is necessary to ensure elution of the compounds with good peak shape in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | 35 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be tested to ensure compound stability. |
| Detection | UV at 254 nm | UV at 254 nm | The pyridine ring is chromophoric, allowing for sensitive UV detection. |
Gas Chromatography (GC)
GC is an exceptionally powerful technique for separating volatile and thermally stable compounds, offering unparalleled resolution.[4] When coupled with a Mass Spectrometer (GC-MS), it provides both quantitative data and mass information for unequivocal peak identification.[5]
Causality of Method Design: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Positional isomers often have very close boiling points, making the choice of a selective GC column critical. The column's stationary phase must be able to differentiate between the subtle variations in polarity and shape of the isomers.
Data Summary: GC-MS Method Parameters
| Parameter | Value | Rationale & Justification |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film | A general-purpose, low-polarity column suitable for separating a wide range of compounds. Its selectivity is often sufficient for halogenated isomers. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min) | A temperature program is essential to separate compounds with different boiling points and ensure that all components elute. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns that can be used to confirm the identity of the isomers (which will have identical molecular ions). |
| Scan Range | 50 - 300 amu | Covers the molecular ion of the analytes and their expected fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC are separative techniques, NMR is a premier tool for absolute structural elucidation.[6][7] For isomeric purity analysis, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for differentiating and quantifying isomers directly in a mixture, often without the need for chromatographic separation.
Causality of Spectral Differences: The chemical environment of each nucleus is unique in each isomer. The position of the halogen substituents dramatically influences the electron density around the protons and carbons of the pyridine ring, leading to distinct chemical shifts (δ) and coupling constants (J). ¹⁹F NMR is particularly powerful as the fluorine chemical shift is highly sensitive to its electronic environment.
-
¹H NMR: The remaining protons on the pyridine ring will exhibit different chemical shifts and splitting patterns (singlets, doublets) depending on their proximity to the different halogen atoms.
-
¹⁹F NMR: Each isomer will show a distinct singlet (or a multiplet if coupled to a nearby proton) at a unique chemical shift, allowing for clear differentiation and straightforward quantification by integrating the respective signals.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly bonded to the halogens, will be significantly different across the isomers.
Experimental Protocols
dot
Caption: General workflow for isomeric purity analysis.
Protocol 1: HPLC Purity Determination
This protocol is designed as a self-validating system for routine quality control.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration (100 µg/mL) as the standard solution, using the same diluent.
-
-
Chromatographic System:
-
Use an HPLC system with a UV detector, autosampler, and column oven.
-
Equilibrate the chosen column (e.g., PFP, 4.6 x 150 mm, 3.5 µm) at 35 °C with the initial mobile phase composition (e.g., 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as detailed in the table above.
-
Monitor the chromatogram at 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the main isomer using the retention time from the reference standard.
-
Integrate the peak areas of the main isomer and all impurity peaks.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: GC-MS Purity and Identity Confirmation
This protocol is ideal for confirming the identity of impurities and for high-resolution separation.
-
Standard and Sample Preparation:
-
Accurately prepare a 100 µg/mL solution of the reference standard and sample in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
-
-
GC-MS System Setup:
-
Install a DB-5ms column (or equivalent) and condition it according to the manufacturer's instructions.
-
Set up the GC-MS parameters as outlined in the data summary table.
-
Perform a system suitability check to ensure proper performance.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared solution in splitless mode to maximize sensitivity.
-
Begin the oven temperature program and data acquisition.
-
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC). Identify the main peak based on its retention time relative to the standard.
-
Examine the mass spectrum for the main peak and any impurity peaks. All isomers should show the same molecular ion (M+). The fragmentation patterns may show subtle differences.
-
Calculate purity based on the area percent of the peaks in the TIC.
-
Conclusion
The isomeric purity analysis of this compound derivatives is a critical step in pharmaceutical development. No single technique is universally superior; rather, the methods are complementary.
-
HPLC is the workhorse for routine QC, offering robust and reliable quantification for non-volatile samples. The use of alternative stationary phases like PFP can provide the necessary selectivity that standard C18 columns may lack.
-
GC-MS provides exceptional resolving power for volatile and thermally stable isomers and delivers the added benefit of mass confirmation, making it ideal for impurity identification.
-
NMR Spectroscopy , particularly ¹⁹F NMR, stands as the definitive tool for absolute structural confirmation and can be used for direct quantification of isomers in a mixture without chromatographic separation.
A comprehensive analytical strategy should leverage HPLC or GC for routine purity checks while employing NMR for the definitive identification of any observed isomeric impurities, ensuring the development of safe and effective drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to 4-Bromo-2-Chloro-5-Fluoropyridine: A Cost-Benefit Analysis in Synthesis
In the strategic landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic route. The polysubstituted heteroaromatic compound, 4-Bromo-2-Chloro-5-Fluoropyridine, presents itself as a versatile, albeit premium-priced, intermediate. This guide offers an in-depth cost-benefit analysis for researchers, scientists, and drug development professionals, comparing its synthetic performance against viable, more economical alternatives.
The Strategic Value of this compound
This compound is a highly functionalized pyridine ring, offering three distinct halogenated handles for sequential and site-selective modifications. The inherent reactivity differences among the C-Br, C-Cl, and C-F bonds are the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend I > Br > OTf > Cl.[1] This principle allows for the selective functionalization of the C-Br bond under conditions that leave the C-Cl bond intact for subsequent transformations. The fluorine substituent, in turn, can modulate the electronic properties of the ring and offers a site for nucleophilic aromatic substitution (SNAr).[2]
This multi-functional nature makes it an attractive starting material for constructing complex, highly substituted pyridine cores, which are prevalent scaffolds in medicinal chemistry.[3][4]
Cost Analysis: A Market Overview
A primary consideration for any project is the cost of starting materials. This compound is a specialty reagent, and its price reflects the complexity of its synthesis. The table below provides a comparative cost analysis against more common, less functionalized pyridine alternatives.
| Reagent | CAS Number | Representative Price (USD/gram) | Key Structural Difference |
| This compound | 185518-87-0 | ~$37/gram (for 10g scale)[5] | Trifunctionalized (Br, Cl, F) |
| 4-Bromo-2-Chloropyridine | 73583-37-6 | ~$2.50 - $8.20/gram (for 25-100g scale)[6][7] | Lacks the fluorine substituent |
| 2-Bromo-5-Fluoropyridine | 41404-58-4 | ~$1.20 - $2.30/gram (for 100g scale)[8][9] | Lacks the chloro substituent at C2 |
| 2,4-Dichloro-5-Fluoropyridine | 189281-48-9 | ~$453/gram (for 1g scale)[10] | Bromine is replaced by chlorine |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research-scale quantities and are subject to change.
The data clearly indicates that the trifunctionalized pyridine is significantly more expensive than its difunctionalized counterparts. This initial cost must be weighed against the potential benefits in the synthetic workflow.
Performance Analysis: The "Benefit" in Cross-Coupling Reactions
The primary advantage of this compound lies in its predictable and selective reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Building the Carbon Skeleton
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[11] The enhanced reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C4 position.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[12]
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
While a similar reaction could be performed on a cheaper alternative like 2,4-Dichloro-5-Fluoropyridine, achieving mono-substitution at the C4 position would be more challenging due to the similar reactivity of the two C-Cl bonds, potentially leading to mixtures of products and lower yields of the desired intermediate.[13] The use of the bromo-chloro derivative simplifies the process, often leading to cleaner reactions and higher isolated yields of the selectively coupled product.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[14][15] Similar to the Suzuki coupling, the differential reactivity of the halogens in this compound allows for selective amination at the C4 position.
Representative Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol is a generalized starting point and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[16][17]
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and purified via column chromatography.
Using a cheaper alternative like 4-Bromo-2-Chloropyridine would allow for a similar C4-amination. However, the resulting product, a 4-amino-2-chloropyridine, lacks the fluorine atom. The fluorine atom in the target molecule can be crucial for modulating the pKa of the pyridine nitrogen or for improving metabolic stability in a drug candidate.[4] Therefore, the "cost" of the cheaper alternative is the loss of a key structural feature.
Decision-Making Framework for Synthesis
The choice of whether to use this compound or a less expensive alternative is a trade-off between upfront reagent cost and overall project efficiency. The following workflow and decision tree can guide this choice.
Workflow: Reagent Selection for Substituted Pyridine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound 10G - A161528-10G [dabos.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Bromo-2-chloropyridine, 94% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Bromo-5-fluoropyridine price,buy 2-Bromo-5-fluoropyridine - chemicalbook [m.chemicalbook.com]
- 9. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,4-Dichloro-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity Screening of 4-Bromo-2-Chloro-5-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the backbone of numerous FDA-approved drugs.[1] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone in the design of targeted therapeutics, particularly in oncology and infectious diseases.[2] The strategic introduction of halogens, such as fluorine, chlorine, and bromine, can profoundly modulate the physicochemical and pharmacological properties of these molecules, enhancing their potency, selectivity, and metabolic stability.[3] This guide provides a comprehensive framework for the biological activity screening of a promising, yet underexplored, class of compounds: 4-Bromo-2-Chloro-5-Fluoropyridine derivatives.
While extensive public data on the specific biological activities of derivatives from the this compound scaffold are limited, this guide will draw upon established knowledge of structurally related halogenated pyridines and pyrimidines to present a robust screening strategy. We will explore potential therapeutic applications, provide detailed experimental protocols for their evaluation, and present a comparative analysis based on data from analogous compounds. This document serves as a forward-looking guide to unlock the therapeutic potential of this unique chemical space.
The Rationale for Screening this compound Derivatives
The confluence of bromine, chlorine, and fluorine on a pyridine ring presents a unique chemical entity with the potential for multifaceted biological interactions. Fluorine, a bioisostere of a hydrogen atom, can enhance binding affinity, metabolic stability, and membrane permeability.[3] The presence of chloro and bromo substituents offers additional points for interaction within biological targets and can influence the reactivity of the pyridine core. This polyhalogenated pattern suggests several promising avenues for therapeutic investigation.
Potential as Kinase Inhibitors
The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[4] The nitrogen atom in the pyridine ring and the exocyclic amino group form critical hydrogen bonds within the ATP-binding pocket of kinases. The substituents at the 4- and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of this compound, particularly those with an amino group at the 2-position, are prime candidates for screening against a panel of cancer-relevant kinases.
Potential as Anticancer Agents
Beyond kinase inhibition, halogenated pyridines have demonstrated broad anticancer activity through various mechanisms.[2] The cytotoxic potential of this compound derivatives warrants investigation against a diverse panel of cancer cell lines. Structure-activity relationship (SAR) studies of related compounds often reveal that the nature and position of substituents on the pyridine ring are critical for potent and selective anticancer effects.[5][6]
Potential as Antimicrobial Agents
The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Halogenated heterocyclic compounds have a documented history of antimicrobial activity.[7] For instance, studies on halogenated pyrimidines have shown significant antibiofilm activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[8][9][10] This precedent strongly supports the screening of this compound derivatives for both antibacterial and antifungal properties.
Comparative Performance of Structurally Related Halogenated Heterocycles
To establish a benchmark for the potential efficacy of this compound derivatives, we can examine the biological activity of structurally similar compounds. The following table summarizes representative data from the literature on halogenated pyridines and pyrimidines.
| Compound/Derivative Class | Target/Organism | Activity Metric (IC50/MIC) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | S. aureus (Biofilm) | MIC: 50 µg/mL | [8] |
| 2-amino-5-bromopyrimidine | E. coli O157:H7 (Biofilm) | 50 µg/mL (inhibition) | [9] |
| Pyridine-based VRK1 Inhibitor (Compound 26) | VRK1 Kinase | IC50: ~150 nM | [4] |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 9a) | Hela (Cervical Cancer) | IC50: 2.59 µM | [5][6] |
| Pyrazolo[3,4-b]pyridine Derivative (Compound 14g) | HCT-116 (Colon Cancer) | IC50: 1.98 µM | [5][6] |
This data illustrates that multi-halogenated pyridines and pyrimidines can exhibit potent biological activity in the micromolar to nanomolar range, providing a strong rationale for the investigation of this compound derivatives.
Experimental Protocols for Biological Activity Screening
A systematic approach to screening is crucial for elucidating the therapeutic potential of a novel compound series. The following are detailed protocols for primary in vitro assays.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay: ADP-Glo™ Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[12]
Materials:
-
Recombinant kinase (e.g., EGFR, VRK1)
-
Kinase buffer
-
Substrate (specific to the kinase)
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer-capable plate reader
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, buffer, substrate, and test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[7]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Future Directions
The initial screening will provide valuable data to establish preliminary SAR. Key questions to address include:
-
How does the modification of the 2-position (e.g., with different amines or other nucleophiles) affect activity?
-
What is the impact of substituting the bromine at the 4-position on potency and selectivity?
-
Can the fluorine at the 5-position be replaced with other groups to modulate the electronic properties and biological activity?
Caption: Logical workflow for SAR-guided drug discovery.
The data generated from these initial screens will guide the synthesis of second-generation compounds with improved potency, selectivity, and drug-like properties. The this compound scaffold represents a promising starting point for the development of novel therapeutics, and a systematic biological evaluation is the critical next step in realizing its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-Chloro-5-Fluoropyridine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling highly specialized reagents like 4-Bromo-2-Chloro-5-Fluoropyridine requires not only precision in its application but also rigorous adherence to proper disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this halogenated pyridine, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a multi-halogenated aromatic compound, a class of chemicals that requires careful management due to potential toxicity and environmental persistence. Its hazard profile, synthesized from safety data sheets, dictates the necessary precautions.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | Danger/Warning |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
| Note: Hazard classifications are based on data for structurally similar compounds and should be treated as a robust proxy in the absence of a specific, published SDS for this exact CAS number[1][2][3]. |
The presence of bromine, chlorine, and fluorine on the pyridine ring contributes to its reactivity and toxicological profile. The primary disposal concern is the prevention of its release into the environment, where halogenated organic compounds can be persistent and harmful to aquatic life. Therefore, all disposal procedures are designed to achieve complete chemical destruction.
The Core Disposal Principle: High-Temperature Incineration
The universally accepted and regulatory-mandated method for the disposal of halogenated organic compounds is high-temperature incineration .[4][5][6] This process, carried out in a licensed hazardous waste facility, utilizes temperatures typically ranging from 820°C to 1,600°C.[6]
Why Incineration?
-
Complete Destruction: These high temperatures are necessary to break the strong carbon-halogen and aromatic ring bonds, mineralizing the compound into simpler, less harmful substances like carbon dioxide (CO₂), water (H₂O), and hydrogen halides (HCl, HBr, HF).
-
Scrubbing of Byproducts: Professional incinerators are equipped with advanced scrubber systems. These systems neutralize the acidic hydrogen halide gases produced during combustion, preventing their release into the atmosphere and the formation of acid rain.[4]
Landfilling of halogenated organic waste is strictly discouraged and often illegal, as these compounds can leach into the soil and groundwater, posing a significant long-term environmental threat.[7][8][9]
Operational Workflow for Routine Waste Disposal
This section provides a step-by-step protocol for the accumulation and preparation of this compound waste for collection by a certified disposal service.
Step 1: Personal Protective Equipment (PPE)
Given the compound's toxicity and irritant properties, stringent PPE is non-negotiable.[1][10]
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber is often recommended for pyridines; double-gloving with an outer nitrile glove can provide additional protection.[11] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield in addition to goggles.[10]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[11]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container and to ensure compliant disposal.
-
Designated Waste Stream: Establish a specific waste stream for "Halogenated Organic Waste."
-
Avoid Mixing: Never mix this compound waste with other waste categories, especially:
-
Strong Oxidizers or Acids: Can cause violent reactions.[11][12]
-
Aqueous Waste: Unless part of a neutralized work-up procedure, keep organic waste separate from aqueous streams.
-
Non-halogenated Solvents: While they may ultimately be incinerated, many facilities have different pricing and handling protocols for halogenated vs. non-halogenated streams.[13]
-
Step 3: Containerization and Labeling
Waste must be collected in a designated, compatible, and correctly labeled container.
-
Container Selection: Use a sealable, airtight container made of a compatible material (e.g., HDPE or glass).[11][14] The container must be in good condition with no leaks or cracks.
-
Labeling: The moment you add the first drop of waste, the container must be labeled.[11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents used.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.
-
Step 4: Temporary On-site Storage
Store the sealed waste container in a designated satellite accumulation area.
-
Location: The storage area should be in a well-ventilated location, away from heat, sparks, or open flames.[12]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Security: If possible, store in a locked cabinet or secured area to prevent unauthorized access.[10]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10][15][16] Provide them with an accurate description of the waste contents.
Emergency Procedures: Spill Management
Accidents happen, and a clear, rehearsed spill response plan is essential. The appropriate response depends on the scale of the spill.
Immediate Actions (All Spills)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Situation: Determine the extent of the spill and if there is an immediate fire or inhalation hazard. If the spill is large or you feel unsafe, evacuate the area.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Step 1.
Small Spill Cleanup Protocol (<100mL, contained in a fume hood)
-
Containment: If it's a liquid, prevent it from spreading using absorbent pads or dikes.
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16] Avoid creating dust if the original material was a solid.[17]
-
Decontamination: Clean the spill area with soap and water, followed by a clean water rinse.[18] All cleaning materials (pads, gloves, etc.) must also be disposed of as hazardous waste.
-
Documentation: Report the incident to your supervisor or EH&S department as per your institution's policy.
Large Spill Response (>100mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm or follow your facility's emergency contact procedure to notify emergency responders and your EH&S department.
-
Secure: Prevent personnel from re-entering the contaminated area.
-
Inform: Provide emergency responders with the Safety Data Sheet (SDS) and as much information as possible about the spilled material.
Do not attempt to clean up a large spill unless you are specifically trained and equipped for large-scale hazardous material response.
Regulatory Compliance
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is classified as a hazardous waste, subjecting it to stringent management standards from generation to final disposal.[9][19] Adherence to the procedures outlined in this guide will help ensure compliance with these critical federal regulations.
By integrating these principles and protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, protect our environment, and uphold the highest standards of scientific responsibility.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 56604224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. reed.edu [reed.edu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. rug.nl [rug.nl]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. uwyo.edu [uwyo.edu]
- 19. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Bromo-2-Chloro-5-Fluoropyridine
Hazard Identification and Risk Assessment: Understanding the "Why"
4-Bromo-2-Chloro-5-Fluoropyridine, as a multi-halogenated pyridine, is classified as a hazardous substance.[2] It is anticipated to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the reactivity of the halogen atoms on the pyridine ring, which can interact with biological macromolecules.
GHS Hazard Statements for Analogous Compounds:
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Harmful if swallowed or in contact with skin.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on not just what to wear, but why it's necessary.
| Protection Type | Specific Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Provides a barrier against direct skin contact, preventing irritation.[1] Always inspect gloves for integrity before use. | |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from potential spills and contamination. | |
| Respiratory Protection | NIOSH-approved particulate respirator or work in a certified chemical fume hood. | Essential for preventing the inhalation of dust or aerosols, which can cause respiratory tract irritation.[6] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
-
Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible in the immediate work area.[4]
-
PPE Donning: Correctly don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing and transferring the solid compound, use appropriate tools such as a spatula and weighing paper to avoid generating dust.[6]
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of fumes and contamination.[2][4][8][9]
-
Avoidance of Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling is complete.
-
Hand Washing: Wash hands and any potentially exposed skin thoroughly with soap and water.[2][4][8][9][10]
-
PPE Doffing: Properly remove and dispose of contaminated PPE, particularly gloves, to prevent cross-contamination.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management and First Aid: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[12]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly.
Spill Response Decision Tree
Caption: A decision tree for responding to a spill of this compound.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable position for breathing.[2][4][8][9][10] If the person feels unwell, seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][4][8][9][10] If skin irritation occurs, seek medical advice.[2][4] Remove and wash contaminated clothing before reuse.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][4][8][9][10] Remove contact lenses, if present and easy to do, and continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth with water.[4][5][8] Do NOT induce vomiting. Seek immediate medical attention.[5] |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All waste materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][12]
-
Waste Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2][4][8][9][10] Do not dispose of this chemical down the drain or in the regular trash.[1]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
